Goniothalamin
Beschreibung
has antineoplastic activity; structure given in first source
Eigenschaften
IUPAC Name |
(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHFVLWYYVMQZ-BZYZDCJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035678 | |
| Record name | Goniothalamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17303-67-2, 22639-28-7 | |
| Record name | Goniothalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniothalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniothalamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Goniothalamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GONIOTHALAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Goniothalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its distribution within the plant kingdom. Furthermore, this document outlines the established protocols for its extraction and isolation, presents quantitative data on yields from various species, and elucidates the key signaling pathways modulated by this bioactive compound. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite predominantly found in plants belonging to the genus Goniothalamus, a large genus of the Annonaceae family.[1][2] This genus comprises over 160 species distributed throughout tropical Southeast Asia.[1] While a significant number of species exist, only a fraction have been phytochemically investigated. This compound was first isolated in 1972.[1]
The primary natural sources of this compound are various species within the Goniothalamus genus. It has been isolated from numerous parts of these plants, including the bark, roots, stems, leaves, and twigs.[3] The presence and concentration of this compound can vary between species and even between different parts of the same plant.
Some of the key Goniothalamus species that have been identified as sources of this compound include:
-
Goniothalamus andersonii
-
Goniothalamus macrophyllus
-
Goniothalamus malayanus
-
Goniothalamus tapis
-
Goniothalamus umbrosus
-
Goniothalamus wightii
-
Goniothalamus amuyon
-
Goniothalamus griffithii
-
Goniothalamus scortechinii
-
Goniothalamus giganteus
-
Goniothalamus elegans
-
Goniothalamus ridleyi
While this compound is characteristic of the Goniothalamus genus, it has also been isolated from at least one other genus, Hopea sangal (Dipterocarpaceae), indicating a broader, though less common, distribution.
Quantitative Data on this compound Yield
The yield of this compound from its natural sources is influenced by the plant species, the specific part of the plant used for extraction, and the extraction methodology employed. The following tables summarize the quantitative data on this compound yields as reported in the scientific literature.
| Plant Species | Plant Part | Extraction Solvent(s) | Crude Extract Yield (% of dry wt) | This compound Yield (% of dry wt) | Reference |
| Goniothalamus umbrosus | Roots | Methanol | 7.3% | 0.0027% | |
| Goniothalamus andersonii | Stems | Hexane | 1.56% | Not specified | |
| Goniothalamus tapis | Leaves and Twigs | Hexane, Ethyl Acetate, Acetone, Methanol | 1.20% (Hexane), 3.75% (Ethyl Acetate), 2.56% (Acetone), 2.80% (Methanol) | 0.085% (from Ethyl Acetate extract) |
| Plant Species | Plant Part | Initial Dry Weight | Final this compound Yield | Reference |
| Goniothalamus tapis | Leaves and Twigs | 2.115 kg | 1.80 g | |
| Goniothalamus umbrosus | Roots | Not specified (80.0 g crude extract from an unspecified amount) | 30 mg | |
| Hopea sangal | Stem Bark | Not specified | 3.5 mg |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural plant sources generally involves a series of extraction and chromatographic steps. The following are detailed methodologies adapted from published research.
General Extraction and Fractionation
This protocol provides a general overview of the initial extraction process.
-
Plant Material Preparation : The selected plant parts (e.g., roots, stems, leaves) are air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is extracted with an organic solvent. Methanol is commonly used for the initial extraction, often performed multiple times to ensure maximum recovery of secondary metabolites. The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is dissolved in a methanol-water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane (or chloroform), and ethyl acetate. This step separates compounds based on their polarity. Each fraction is then evaporated to dryness.
Chromatographic Purification
The fractions obtained from solvent partitioning are further purified using various chromatographic techniques to isolate pure this compound.
-
Column Chromatography : The fraction containing this compound (often the less polar fractions like hexane or dichloromethane) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane.
-
Preparative Thin-Layer Chromatography (Prep-TLC) : Fractions from column chromatography that show the presence of this compound (as determined by TLC analysis) can be further purified using preparative TLC with an appropriate solvent system (e.g., hexane:acetone).
-
Crystallization : The purified this compound can be crystallized from a suitable solvent, such as ethanol or a hexane-acetone mixture, to obtain the compound in a highly pure, crystalline form.
Example Protocol: Isolation from Goniothalamus tapis
The following protocol is a specific example for the isolation of this compound from the leaves and twigs of G. tapis.
-
Extraction : 2.115 kg of air-dried, powdered leaves and twigs of G. tapis were macerated with 7 liters of hexane for 5 days. This process was repeated six times. The combined hexane extracts were evaporated to yield 25.33 g of crude extract. The residue was then sequentially extracted with ethyl acetate, acetone, and methanol.
-
Column Chromatography : The ethyl acetate extract (79.22 g) was subjected to silica gel column chromatography and eluted with a gradient of hexane:ethyl acetate followed by ethyl acetate:methanol to yield seven fractions.
-
Purification and Crystallization : Fraction F4 (11.59 g) was re-chromatographed on a silica gel column, followed by crystallization from ethanol to yield 1.80 g of pure this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways. These pathways are critical for cell survival, proliferation, and apoptosis (programmed cell death).
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis in various cancer cell lines. It primarily activates the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by cellular stress, such as DNA damage or oxidative stress, induced by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate the activity of key components of this pathway, including ERK, JNK, and p38.
Caption: Modulation of the MAPK signaling pathway by this compound.
Endoplasmic Reticulum (ER) Stress Pathway
Recent studies have suggested that this compound can also induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. ER stress can trigger apoptosis through the activation of JNK and the transcription factor CHOP.
Caption: ER stress-induced apoptosis by this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its primary natural reservoirs are plants of the Goniothalamus genus, from which it can be efficiently isolated and purified using standard phytochemical techniques. The quantitative data on its yield, while variable, provides a baseline for sourcing and large-scale production efforts. A thorough understanding of the signaling pathways modulated by this compound, including the intrinsic apoptosis, MAPK, and ER stress pathways, is crucial for its rational development as a therapeutic agent. This technical guide consolidates the current knowledge on the natural sources, isolation, and molecular mechanisms of this compound, offering a valuable resource for the advancement of research and drug development in this area.
References
The Discovery and Isolation of Goniothalamin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention within the scientific community for its potent cytotoxic and apoptotic activities against a range of cancer cell lines. First isolated in 1972[1][2], this secondary metabolite, predominantly found in the genus Goniothalamus, presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the history of this compound's discovery, detailed methodologies for its isolation and purification, and a summary of its biological activities. Quantitative data on extraction yields and cytotoxic potency are presented in tabular format for clear comparison. Furthermore, key signaling pathways modulated by this compound and a typical experimental workflow for its isolation are illustrated using logical diagrams.
Introduction: Discovery and Chemical Profile
This compound (C₁₃H₁₂O₂) is a styryl-lactone first isolated in 1972.[1][2] It belongs to a class of secondary metabolites that are abundant in plants of the genus Goniothalamus (family Annonaceae).[1] The chemical structure of this compound, 5,6-dihydro-6-styryl-2-pyrone, has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet (UV) spectroscopy, and mass spectrometry.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | (6R)-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one |
| CAS Number | 17303-67-2 |
Isolation and Purification of this compound
The isolation of this compound from various Goniothalamus species typically involves solvent extraction followed by chromatographic purification. The yields can vary depending on the plant part used (e.g., stem bark, roots, leaves), the geographical location of the plant collection, and the extraction methodology employed.
General Extraction Protocols
Commonly, dried and powdered plant material is subjected to extraction using organic solvents. Both hot (Soxhlet) and cold (percolation) extraction methods have been successfully employed. Methanol is a frequently used solvent for initial extraction.
Example Protocol for Methanolic Extraction:
-
Air-dry and grind the plant material (e.g., leaves and twigs of G. tapis) into a fine powder.
-
Macerate the powdered material in methanol at room temperature for a specified period (e.g., 3 times, 10.0 L each for 4.5 kg of powder).
-
Combine the methanolic extracts and concentrate them under reduced pressure to obtain a crude extract.
Solvent Partitioning
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.
Chromatographic Purification
The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. Column chromatography using silica gel is a standard method for the initial separation of compounds. Fractions are eluted with a gradient of solvents, commonly mixtures of hexane and ethyl acetate.
Further purification of enriched fractions can be achieved through:
-
Preparative Thin-Layer Chromatography (Prep-TLC): A method for separating small quantities of material.
-
Sephadex Column Chromatography: Often used for final purification steps.
-
High-Performance Liquid Chromatography (HPLC): An analytical and preparative technique that provides high resolution and is used to quantify the purity of the isolated compound.
Quantitative Data on this compound Isolation
The following table summarizes the yields of crude extracts and purified this compound from different Goniothalamus species as reported in the literature.
| Plant Species | Plant Part | Extraction Method | Solvent System | Crude Extract Yield | Purified this compound Yield | Reference |
| Goniothalamus elegans | Aerial parts | Maceration | Methanol | 8.33% (of 4.5 kg dried powder) | Not specified | |
| Goniothalamus tapis | Leaves and twigs | Fermentation/Maceration | Hexane, Ethyl Acetate, Acetone, Methanol | 1.20% (Hexane), 3.75% (Ethyl Acetate), 2.56% (Acetone), 2.80% (Methanol) (of 2.115 kg dried powder) | 1.80 g (from 79.22 g of Ethyl Acetate extract) | |
| Goniothalamus andersonii | Stems | Successive Extraction | Hexane | 1.56% (of 500 g air-dried stems) | Not specified | |
| Goniothalamus umbrosus | Roots | Methanol Extraction followed by Partitioning | Methanol -> Hexane, CH₂Cl₂, CHCl₃ | 7.3% (Crude Methanol), 1.6% (Hexane), 4.5% (CH₂Cl₂), 0.63% (CHCl₃) (of dry weight) | 30 mg (0.0027% of dry weight) |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines, often with a degree of selectivity towards cancer cells over normal cells.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against numerous human cancer cell lines. The following table presents a selection of reported 50% inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 2.05 - 3.96 | |
| HepG2 | Liver Cancer | 2.05 - 3.96 | |
| LU-1 | Lung Cancer | 2.05 - 3.96 | |
| AGS | Gastric Cancer | 2.05 - 3.96 | |
| SW-480 | Colon Cancer | 2.05 - 3.96 | |
| H400 | Oral Squamous Cell Carcinoma | Dose- and time-dependent | |
| NCI-H460 | Non-small Cell Lung Cancer | Concentration-dependent | |
| LS-174T | Colon Cancer | 0.51±0.02 µg/ml | |
| COR-L23 | Large Cell Lung Carcinoma | 3.51± 0.03 µg/ml |
Mechanism of Action: Induction of Apoptosis
A significant body of evidence indicates that this compound's cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). This is achieved through the modulation of several key signaling pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound can directly affect the mitochondria, leading to the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. This, in turn, activates initiator caspase-9 and executioner caspases-3 and -7, leading to the cleavage of cellular proteins and apoptosis.
-
Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.
-
p53-Mediated Apoptosis: this compound-induced cellular stress can lead to the upregulation of the tumor suppressor protein p53. Activated p53 can then trigger the apoptotic cascade.
-
Inhibition of NF-κB Signaling: this compound has been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus. Since NF-κB is a key regulator of cell survival, its inhibition contributes to the pro-apoptotic effects of this compound.
-
PI3K/AKT Pathway Suppression: In the context of hepatocellular carcinoma, this compound has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cell growth and proliferation.
Visualizing the Science: Diagrams and Workflows
To further elucidate the complex processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the isolation and purification of this compound.
Caption: Key signaling pathways involved in this compound-induced apoptosis.
Conclusion and Future Perspectives
This compound continues to be a molecule of significant interest in the field of natural product-based drug discovery. Its well-documented cytotoxic and pro-apoptotic activities, coupled with its relative abundance in Goniothalamus species, make it an attractive lead compound for the development of new anticancer agents. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its potential in combination therapies, and investigating structure-activity relationships to design more potent and selective analogs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers embarking on or continuing their work with this promising natural product.
References
Goniothalamin: A Technical Guide to its Chemical Structure, Properties, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniothalamin (GTN), a naturally occurring styryl-lactone found predominantly in plants of the Goniothalamus genus, has emerged as a promising candidate in anticancer drug discovery.[1][2] Its potent cytotoxic effects against a wide spectrum of cancer cell lines, coupled with a favorable selectivity towards malignant cells over normal cells, have spurred intensive research into its therapeutic potential.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the molecular mechanisms underlying the anticancer activity of this compound. Detailed experimental protocols for key biological assays and visualizations of the intricate signaling pathways modulated by this compound are presented to facilitate further research and development in oncology.
Chemical Structure and Properties
This compound, with the chemical formula C₁₃H₁₂O₂, is structurally identified as (6R)-5,6-dihydro-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one. The molecule features a styryl group attached to a dihydropyrone ring, a structural motif crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound exhibits moderate solubility in organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| CAS Number | 17303-67-2 | |
| Appearance | White amorphous compound/pale-yellow solid | |
| Melting Point | 85 °C | |
| Solubility | Soluble in DMSO |
Spectroscopic Data
The structural elucidation of this compound has been extensively performed using various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.
| Spectroscopic Technique | Key Data |
| UV-Vis (in Methanol) | λmax at 207, 255, and 280 nm |
| Infrared (IR) | Characteristic peaks around 1710-1720 cm⁻¹ (C=O stretching of α,β-unsaturated lactone), 1640 cm⁻¹ (C=C stretching), and 965 cm⁻¹ (trans C-H bending of the styryl group). |
| ¹H-NMR (in CDCl₃) | Signals typically observed at δ 7.2-7.5 (m, 5H, aromatic protons), 6.9 (dd, 1H, H-4), 6.1 (d, 1H, H-3), 6.7 (dd, 1H, H-8), 6.2 (dd, 1H, H-7), 5.1 (m, 1H, H-6), and 2.5 (m, 2H, H-5). |
| ¹³C-NMR (in CDCl₃) | Resonances around δ 163.0 (C-2), 144.0 (C-4), 121.0 (C-3), 78.0 (C-6), 29.0 (C-5), and signals corresponding to the styryl group carbons. |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 200. |
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic and antiproliferative activities against a diverse range of human cancer cell lines. Its efficacy has been documented in leukemia, breast, lung, colon, cervical, and liver cancer cells, among others. A selection of reported half-maximal inhibitory concentration (IC₅₀) values is presented in Table 3 for comparative analysis. Notably, this compound has shown a degree of selective cytotoxicity, exhibiting lower toxicity towards normal human cell lines compared to cancerous ones.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/ml | 72 | |
| MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.11 µg/ml | 72 | |
| UACC-732 | Breast Carcinoma | 1.15 ± 0.21 µg/ml | 72 | |
| A549 | Lung Adenocarcinoma | 1.62 ± 0.17 µg/ml | 72 | |
| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 µg/ml | 72 | |
| HepG2 | Hepatoblastoma | 4.6 ± 0.23 | 72 | |
| P-388 | Murine Lymphocytic Leukemia | 0.19 µg/ml | - | |
| Col-2 | Colon Cancer | 0.36 µg/ml | - | |
| T24 | Urinary Bladder Cancer | 0.39 µg/ml | - | |
| Lu-1 | Lung Cancer | 0.54 µg/ml | - | |
| KB | Oral Nasopharyngeal Cancer | 0.56 µg/ml | - | |
| ASK | Rat Glioma | 0.67 µg/ml | - | |
| PC3 | Prostate Cancer | 0.3 µM | 48 | |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 µM | 48 | |
| HL-60 | Promyelocytic Leukemia | 4.5 | 72 | |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 | 72 | |
| HeLa | Cervical Cancer | 3.2 ± 0.72 µg/ml | - |
Molecular Mechanisms of Action
This compound exerts its anticancer effects through the modulation of multiple cellular signaling pathways, primarily culminating in the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signals.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a major mechanism by which this compound eliminates cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: this compound induces mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The Bcl-2 family of proteins plays a crucial role in this process, with this compound modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
-
Extrinsic Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway through the upregulation of death receptors like Fas and their ligands.
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling, including the JNK pathway, which can further contribute to mitochondria-mediated apoptosis.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation. The specific phase of arrest (G0/G1, S, or G2/M) appears to be cell-type dependent. This cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).
Modulation of Pro-Survival Signaling
-
NF-κB Inhibition: this compound has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation in cancer. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.
-
p53 Activation: In some cellular contexts, this compound can induce DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes and contribute to the induction of apoptosis, in part through a caspase-2-dependent pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability versus the log of this compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Double Staining and Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Western Blot Analysis
This protocol is for detecting the expression of specific proteins involved in this compound-induced signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-JNK, NF-κB p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
This compound-Induced Apoptosis Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound stands out as a natural product with significant potential for development as an anticancer therapeutic agent. Its well-defined chemical structure, coupled with its potent and selective cytotoxicity against a broad range of cancer cells, makes it an attractive lead compound. The multifaceted mechanisms of action, involving the induction of apoptosis through various interconnected signaling pathways, cell cycle arrest, and inhibition of pro-survival signals, provide a solid foundation for its further investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at fully elucidating the therapeutic potential of this compound and its analogues in the fight against cancer. Further in-depth in vivo studies are warranted to translate the promising in vitro findings into clinical applications.
References
Styryl-Lactones from Goniothalamus Species: A Technical Guide for Researchers
Executive Summary
The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive styryl-lactone compounds. These natural products have garnered significant attention in the scientific community for their potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. This technical guide provides an in-depth overview of styryl-lactones from Goniothalamus species, focusing on their isolation, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative cytotoxicity data. Furthermore, this guide illustrates the intricate signaling pathways modulated by these compounds, offering valuable insights for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
Styryl-lactones are a class of secondary metabolites characterized by a phenyl-substituted α,β-unsaturated lactone ring.[1] Found predominantly in plants of the Goniothalamus genus, these compounds have demonstrated a remarkable spectrum of biological activities, most notably their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This has positioned them as promising candidates for the development of novel anticancer therapeutics. This guide aims to be a comprehensive resource for professionals engaged in the study and development of these potent natural products.
Isolation and Purification of Styryl-Lactones
The isolation of styryl-lactones from Goniothalamus plant material typically involves solvent extraction followed by various chromatographic techniques. A general workflow is presented below, with specific examples of detailed protocols for preparative high-performance liquid chromatography (HPLC).
General Extraction and Fractionation Workflow
Caption: General workflow for the isolation of styryl-lactones.
Detailed Experimental Protocols
Protocol 2.2.1: Isolation of Styryl-Lactones using Recycling Preparative HPLC
This protocol is adapted from methodologies used for the isolation of compounds from Goniothalamus lanceolatus.[3][4]
-
Plant Material Extraction:
-
Dried and ground bark of the plant is first defatted with hexane at room temperature for three days.[3]
-
The defatted plant material is then re-extracted with dichloromethane for another three days.
-
The solvent is evaporated under vacuum to yield the dichloromethane crude extract.
-
-
Initial Fractionation (MPLC):
-
The crude extract (e.g., 12 g) is subjected to Medium Performance Liquid Chromatography (MPLC) over a silica gel column to obtain a series of fractions.
-
-
Purification by Recycling Preparative HPLC:
-
Instrumentation: Japan Analytical Industry (JAI) Recycling Preparative HPLC (e.g., LC-9103) with a diode array detector.
-
Column: ODS (C18) preparative column (e.g., Jaigel-ODS-AP, SP-120-15, 20 x 250 mm).
-
Mobile Phase: An isocratic solvent system of methanol-water is commonly used. The optimal ratio (e.g., 70:30 or 80:20) is determined by analytical TLC or HPLC.
-
Flow Rate: Approximately 4.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 215 nm).
-
Procedure:
-
Dissolve the fraction of interest in methanol.
-
Inject the sample into the HPLC system.
-
The unresolved peaks are recirculated back to the column using the recycle valve until a satisfactory separation is achieved.
-
Impurities can be removed from the eluent using a drain valve.
-
The pure compounds are collected using selector valves. This method is particularly effective for separating compounds with similar retention characteristics and for isolating minor constituents.
-
-
Biological Activity and Cytotoxicity Data
Styryl-lactones from Goniothalamus species exhibit potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
Quantitative Cytotoxicity Data
The following tables summarize the IC₅₀ values of various styryl-lactones isolated from Goniothalamus species against different cancer cell lines.
Table 1: Cytotoxicity of Goniothalamin and its Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| This compound | HepG2 | Hepatoblastoma | ~3 times lower than on normal hepatocytes | |
| This compound | HepG2-R | Drug-resistant Hepatoblastoma | Active | |
| This compound | Saos-2 | Osteosarcoma | < 5 µg/ml (very potent) | |
| This compound | UACC-732 | Breast Carcinoma | < 5 µg/ml (at 72h) | |
| This compound | A549 | Lung Adenocarcinoma | < 5 µg/ml (at 72h) | |
| This compound | MCF-7 | Breast Adenocarcinoma | < 5 µg/ml | |
| This compound | HT29 | Colorectal Adenocarcinoma | < 5 µg/ml (at 72h) | |
| This compound | LS-174T | Colon Cancer | 0.51±0.02 µg/ml | |
| This compound | COR-L23 | Lung Carcinoma | 3.49±0.07 µg/ml | |
| This compound Analogues | Various | Various | Varies |
Table 2: Cytotoxicity of Other Styryl-Lactones
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Altholactone | HepG2 | Hepatoblastoma | Active | |
| Altholactone | HepG2-R | Drug-resistant Hepatoblastoma | Active | |
| Altholactone | HL-60 | Promyelocytic Leukemia | Concentration-dependent apoptosis | |
| Goniodiol | HepG2 | Hepatoblastoma | Less toxic to normal hepatocytes | |
| Goniodiol | HepG2-R | Drug-resistant Hepatoblastoma | Active | |
| 5-Cinnamoyloxythis compound | Various | Various | 2.05 - 3.96 | |
| 5-Acetoxythis compound | Various | Various | 3.33 - 7.00 | |
| 6S-Goniothalamin | Human Colon & Lung | Colon & Lung Cancer | 2.38 - 7.59 | |
| Goniodiol | A-549 | Lung Cancer | Significant and selective |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay
Protocol 4.1.1: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating:
-
Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 2000 cells/well) and culture until they reach the desired confluence.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the styryl-lactone compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently aspirate the media from all wells.
-
Add 100 µL of 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with 1% (vol/vol) acetic acid to remove the TCA and air dry.
-
Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Apoptosis Assay
Protocol 4.2.1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the styryl-lactone compound for the desired time.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells.
-
Wash the cells twice with ice-cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Add PI to the cell suspension (concentration as per manufacturer's instructions).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to the stained cells.
-
Analyze the cells by flow cytometry.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Styryl-lactones from Goniothalamus species induce apoptosis through a complex interplay of signaling pathways, primarily involving the mitochondria-mediated intrinsic pathway and modulation of the extrinsic pathway. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in this process.
Intrinsic (Mitochondrial) Apoptotic Pathway
This compound and other styryl-lactones have been shown to induce apoptosis via the intrinsic pathway.
Modulation of MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is a key regulator of cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway to induce apoptosis.
-
Activation of Pro-Apoptotic Kinases: this compound treatment leads to the upregulation and phosphorylation of JNK and p38 MAPKs, which are known to promote apoptosis.
-
Inhibition of Pro-Survival Kinases: Concurrently, this compound downregulates the phosphorylation of ERK1/2 and Akt, which are critical for cell survival signaling.
Putative Interaction with the TRAIL Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5). While direct binding of styryl-lactones to TRAIL receptors has not been definitively established, there is evidence to suggest a potential interplay. The activation of JNK and p38 by styryl-lactones could potentially sensitize cancer cells to TRAIL-induced apoptosis or mimic its downstream effects, leading to the activation of the caspase cascade.
Caption: Hypothesized mechanism of styryl-lactone action involving MAPK and TRAIL pathways.
Conclusion
Styryl-lactones from Goniothalamus species represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic and pro-apoptotic activities, coupled with an increasing understanding of their molecular mechanisms of action, provide a solid foundation for further research. This technical guide offers a comprehensive overview of the current knowledge, providing researchers with the necessary information and protocols to advance the study of these fascinating compounds. Future investigations should focus on elucidating the precise molecular targets of styryl-lactones, optimizing their structures for improved efficacy and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic potential.
References
- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Recycling preparative HPLC for isolation of styryl-lactones from Goniothalamus Lanceolatus / Nur Vicky Bihud … [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
Goniothalamin-Induced Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin (GTN), a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has emerged as a promising candidate in anticancer drug development.[1][2] Extensive research has demonstrated its potent cytotoxic effects against a wide array of cancer cell lines, primarily through the induction of apoptosis, or programmed cell death.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering a valuable resource for researchers in oncology and drug discovery.
This compound's anticancer properties have been observed in various cancer types, including but not limited to, cervical, breast, leukemia, and liver cancers.[4] A key characteristic of this compound is its selective cytotoxicity towards cancer cells, with comparatively lower toxicity to normal cells, highlighting its therapeutic potential. This guide will delve into the core signaling pathways, present quantitative data on its efficacy, detail common experimental protocols, and provide visual representations of the key molecular events.
Core Molecular Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism that primarily involves the induction of cellular stress, leading to the activation of the intrinsic and, in some contexts, the extrinsic apoptotic pathways. The central events include the generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling cascades.
Oxidative Stress and DNA Damage
A primary mechanism of this compound's action is the induction of oxidative stress. Treatment with this compound leads to a rapid decrease in intracellular glutathione (GSH) levels and a corresponding increase in reactive oxygen species (ROS). This oxidative imbalance contributes to cellular damage, including DNA damage, which has been confirmed through methods like the Comet assay. The resulting genotoxic stress serves as a crucial upstream signal for the initiation of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. The process is initiated by intracellular stress signals and converges at the mitochondria.
-
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been shown to modulate the expression of these proteins, often leading to a decreased expression of anti-apoptotic Bcl-2 and an increased Bax/Bcl-2 ratio. This shift in balance towards pro-apoptotic members facilitates the permeabilization of the outer mitochondrial membrane. However, in some cell lines like Jurkat T-cells, this compound-induced apoptosis appears to be independent of Bcl-2.
-
Mitochondrial Disruption and Apoptosome Formation: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the loss of mitochondrial membrane potential (ΔΨm). This disruption results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a multi-protein complex known as the apoptosome.
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The Role of p53 and Caspase-2
The tumor suppressor protein p53 can also play a role in this compound-induced apoptosis. DNA damage induced by this compound can lead to the upregulation and activation of p53. Activated p53 can then contribute to apoptosis, in some cases through the activation of caspase-2, which may act upstream of the mitochondria to trigger cytochrome c release. However, studies in Jurkat T-cells have shown this compound-induced apoptosis to be independent of caspase-2.
Involvement of the Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway in this compound-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. In some cancer cell lines, an increase in the activation of caspase-8 has been observed following this compound treatment.
MAPK and ER Stress Signaling
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This can involve the upregulation of pro-apoptotic JNK and p38, and the downregulation of the pro-survival ERK1/2 pathway. Furthermore, this compound can induce endoplasmic reticulum (ER) stress, which can in turn activate JNK and contribute to mitochondria-mediated apoptosis.
Quantitative Data: Cytotoxic Efficacy of this compound
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values of this compound vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | 72 | |
| MCF-7 | Breast Adenocarcinoma | 0.79 ± 0.12 | 72 | |
| A549 | Lung Adenocarcinoma | 1.15 ± 0.11 | 72 | |
| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 | 72 | |
| UACC-732 | Breast Carcinoma | 1.54 ± 0.19 | 72 | |
| HeLa | Cervical Cancer | 13.28 µM | Not Specified | |
| HeLa | Cervical Cancer | 3.2 ± 0.72 | Not Specified | |
| HepG2 | Hepatoblastoma | 4.6 µM (MTT assay) | 72 | |
| HepG2 | Hepatoblastoma | 5.20 µM (LDH assay) | 72 | |
| Chang | Normal Liver | 35.0 µM (MTT assay) | 72 | |
| Chang | Normal Liver | 32.5 µM (LDH assay) | 72 | |
| HL-60 | Promyelocytic Leukemia | 4.5 | 72 | |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 | 72 | |
| P-388 | Murine Lymphocytic Leukemia | 0.19 | Not Specified | |
| Col-2 | Colon Cancer | 0.36 | Not Specified | |
| T24 | Bladder Cancer | 0.39 | Not Specified | |
| Lu-1 | Lung Cancer | 0.54 | Not Specified | |
| KB | Oral Nasopharyngeal Cancer | 0.56 | Not Specified |
Experimental Protocols
Investigating the apoptotic effects of this compound involves a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase Activity Assay
Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.
-
Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a specific lysis buffer provided with the caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Visualizing the Molecular Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: A diagram of the this compound-induced apoptosis signaling pathway.
Experimental Workflow for Investigating this compound-Induced Apoptosis
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound induces apoptosis in cancer cells through a complex and interconnected network of signaling pathways. The primary mechanism involves the induction of oxidative and genotoxic stress, which predominantly activates the intrinsic mitochondrial pathway of apoptosis. This is characterized by the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of a caspase cascade. Additionally, the p53, MAPK, and ER stress pathways, as well as the extrinsic pathway in certain cellular contexts, contribute to its potent anticancer activity. The selective cytotoxicity of this compound against cancer cells further underscores its potential as a lead compound for the development of novel chemotherapeutic agents. This guide provides a comprehensive overview to aid researchers in further elucidating the therapeutic potential of this promising natural product.
References
- 1. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms – ScienceOpen [scienceopen.com]
- 3. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Goniothalamin's Role in Inducing Oxidative Stress and DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goniothalamin (GTN), a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus, has garnered significant attention for its potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2] A substantial body of evidence points to the induction of oxidative stress and subsequent DNA damage as a core mechanism driving its anticancer effects. This technical guide provides an in-depth examination of the molecular pathways activated by this compound, focusing on its role in disrupting cellular redox balance, causing genotoxicity, and ultimately leading to programmed cell death. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound (5,6-dihydro-6-styryl-2-pyranone) is a secondary metabolite that has demonstrated selective cytotoxicity against tumor cells while showing less toxicity to normal cells.[3][4][5] Its anticancer potential has been linked to the induction of cell cycle arrest and apoptosis through various intrinsic and extrinsic pathways. Central to its mechanism of action is the generation of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. This redox imbalance triggers a cascade of events, including significant damage to cellular macromolecules like DNA, ultimately culminating in apoptosis.
Induction of Oxidative Stress
This compound disrupts the intracellular redox homeostasis primarily through two interconnected actions: the depletion of glutathione (GSH) and the elevation of reactive oxygen species (ROS).
Depletion of Intracellular Glutathione (GSH)
Glutathione is a critical cellular antioxidant, protecting cells from damage by ROS. This compound treatment leads to a rapid and significant decrease in intracellular GSH levels. This depletion is observed as early as 30 minutes post-treatment in cell lines such as Jurkat T-cells. The reduction in GSH is attributed to either direct alkylation of GTN to the thiol groups or its consumption during the detoxification of rising ROS levels.
Elevation of Reactive Oxygen Species (ROS)
Concurrent with GSH depletion, this compound induces a substantial increase in intracellular ROS, including superoxide radicals. This surge in ROS creates a highly oxidizing environment within the cell, contributing to the loss of GSH and causing direct damage to lipids, proteins, and nucleic acids. The role of oxidative stress as a key mediator of GTN's cytotoxicity is confirmed by experiments where the antioxidant N-acetylcysteine (NAC) completely abrogates GTN-induced apoptosis.
Data Summary: Oxidative Stress Induction
| Cell Line | Concentration | Time | Effect on GSH | Effect on ROS | Reference |
| Jurkat T-cells | 50 µM | 30 min | Significant decrease | Elevation | |
| Jurkat T-cells | 50 µM | 1 hour | Significant decrease | Elevation | |
| MDA-MB-231 | Not specified | Not specified | Decrease in free thiols | Increase | |
| Coronary Artery Smooth Muscle Cells | Not specified | Not specified | Reduction in free thiols | Increase in H₂O₂ | |
| MDA-MB-231 | 10 µM | Not specified | Glutathione depletion | Abundant ROS |
Induction of DNA Damage
The acute oxidative stress induced by this compound directly leads to genotoxicity. The excessive ROS can oxidize DNA bases and the deoxyribose backbone, causing DNA strand breaks.
The Comet assay, a sensitive method for detecting DNA damage, has been widely used to demonstrate the genotoxic effects of this compound. Studies show that GTN induces significant DNA damage in various cancer cell lines, including Jurkat, HL-60, CEM-SS, and NCI-H460 cells. Importantly, this DNA damage occurs independently of topoisomerase II inhibition, suggesting that oxidative stress is the primary contributor to its genotoxic effects. This DNA damage acts as a critical upstream signal, triggering cell cycle arrest and activating apoptotic pathways.
Data Summary: DNA Damage Induction
| Cell Line | Concentration | Time | Method | Key Finding | Reference |
| Jurkat T-cells | 50 µM | 30 min | Alkaline Comet Assay | Significant increase in tail moment | |
| NCI-H460 | Concentration-dependent | Not specified | Comet Assay | Induces DNA damage | |
| HL-60 & CEM-SS | IC10 & IC25 | 2 hours | Alkaline Comet Assay | Genotoxicity detected | |
| H1299 | Not specified | Not specified | Comet-NE Assay | Significant increase in tail DNA |
Signaling Pathways and Molecular Mechanisms
This compound-induced oxidative stress and DNA damage converge on several critical signaling pathways that orchestrate the execution of apoptosis.
Oxidative Stress-Mediated Mitochondrial Apoptosis
This is the central pathway initiated by GTN. The compound's direct or indirect effect on mitochondria, coupled with massive oxidative stress, leads to mitochondrial dysfunction. This is characterized by the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway. The depolarization of the mitochondrial membrane facilitates the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and -7.
Caption: Oxidative stress-mediated mitochondrial apoptosis pathway induced by this compound.
DNA Damage-Triggered p53 and Caspase-2 Activation
The genotoxic stress from GTN serves as a potent activator of the tumor suppressor protein p53. Upregulated p53 can then transcriptionally activate pro-apoptotic Bcl-2 family members like Bax, further promoting mitochondrial dysfunction. Concurrently, DNA damage can activate the initiator caspase-2. While some studies show a 12-fold increase in caspase-2 activity, its role is not always essential for apoptosis, as inhibition of caspase-2 does not always prevent cell death. This suggests that GTN can induce apoptosis through both caspase-2-dependent and -independent mechanisms. Notably, the apoptotic response has also been found to be independent of the anti-apoptotic protein Bcl-2 in certain contexts.
Caption: DNA damage response pathway involving p53 and Caspase-2 activation.
Endoplasmic Reticulum (ER) Stress Pathway
In addition to directly targeting mitochondria, this compound can induce stress in the endoplasmic reticulum (ER), caused by the accumulation of unfolded proteins. This ER stress activates signaling cascades, including the phosphorylation of c-Jun NH2-terminal kinase (JNK). Activated JNK and the transcription factor CHOP (C/EBP homologous protein) are key mediators that link ER stress to the mitochondria-mediated apoptotic pathway, thereby amplifying the cell death signal.
Caption: ER stress-induced apoptosis pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound.
Workflow for Assessing GTN-Induced Cytotoxicity and Mechanistic Pathways
Caption: General experimental workflow for studying this compound's effects.
Determination of Intracellular GSH
Protocol based on Ellman (1959) with modifications.
-
Culture and treat cells (1 x 10⁶) with this compound for the desired time.
-
Collect cells, wash with chilled PBS, and pellet at 220 x g for 5 min.
-
Lyse the cell pellet with 100 µl of ice-cold lysis buffer (50 mM K₂HPO₄, 1 mM EDTA, pH 6.5, and 0.1% v/v Triton X-100).
-
Centrifuge the lysate at 10,000 x g for 15 min at 4°C.
-
Transfer the supernatant (cytosolic fraction) to a new tube.
-
In a 96-well plate, add 20 µl of supernatant, 100 µl of 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA, and 100 µl of 0.25 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Incubate for 10 min at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Quantify GSH concentration using a standard curve prepared with known concentrations of GSH. Express results as nmol/mg protein.
Measurement of Reactive Oxygen Species (ROS)
Protocol using the fluorescent probe Hydroethidine (HE).
-
Culture and treat cells (1 x 10⁶) with this compound.
-
Collect cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of pre-warmed, serum-free medium.
-
Add 1 µl of 10 mM hydroethidine (HE) stock solution to achieve a final concentration of 10 µM.
-
Incubate the cell suspension in the dark at 37°C for 30 min.
-
Centrifuge at 220 x g for 5 min and wash the cells with 1 ml of chilled PBS.
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the fluorescence of 10,000 cells using a flow cytometer (e.g., FACSCalibur, FL2 channel). An increase in fluorescence intensity indicates an increase in superoxide levels.
Alkaline Comet Assay for DNA Damage
Protocol for assessing DNA strand breaks.
-
Culture and treat cells with this compound (e.g., 50 µM for 30 min).
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/ml.
-
Mix 10 µl of cell suspension with 100 µl of 0.5% low-melting-point agarose at 37°C.
-
Pipette the mixture onto a microscope slide pre-coated with 1% normal-melting-point agarose. Cover with a coverslip and allow to solidify on ice for 10 min.
-
Remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
-
Transfer the slides to a horizontal electrophoresis tank and immerse in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20 min to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20 min.
-
Gently rinse the slides with neutralizing buffer (0.4 M Tris, pH 7.5) for 5 min.
-
Stain the slides with 50 µl of 10 µg/ml ethidium bromide.
-
Store slides at 4°C overnight before analysis.
-
Visualize under a fluorescent microscope. Quantify DNA damage for at least 50 cells per slide using imaging software (e.g., Comet Assay III). Data is typically expressed as the "tail moment" (tail length multiplied by the fraction of DNA in the tail).
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity across a broad spectrum of human cancer cell lines, with IC50 values often in the low micromolar or even sub-micromolar range after 72 hours of treatment.
Table of IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value (72h) | Reference |
| HL-60 | Promyelocytic Leukemia | 4.5 µg/mL | |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 µg/mL | |
| Saos-2 | Osteosarcoma | 0.62 ± 0.06 µg/mL | |
| MCF-7 | Breast Adenocarcinoma | 0.95 ± 0.02 µg/mL | |
| UACC-732 | Breast Carcinoma | 1.05 ± 0.11 µg/mL | |
| A549 | Lung Adenocarcinoma | 1.25 ± 0.15 µg/mL | |
| HT29 | Colorectal Adenocarcinoma | 2.01 ± 0.28 µg/mL | |
| LS174T | Colon Cancer | 0.51 ± 0.02 µg/mL | |
| COR-L23 | Lung Carcinoma | 3.51 ± 0.03 µg/mL | |
| HepG2 | Hepatoblastoma | 4.6 ± 0.23 µM | |
| HeLa | Cervical Cancer | 3.2 ± 0.72 µg/mL | |
| Chang (Normal Liver) | Normal Control | 35.0 ± 0.09 µM | |
| HMSC (Normal Stem Cell) | Normal Control | 6.23 ± 1.29 µg/mL |
Conclusion
This compound is a potent natural compound that effectively induces cell death in cancer cells through a mechanism deeply rooted in the induction of severe oxidative stress and subsequent DNA damage. Its ability to rapidly deplete cellular antioxidant defenses (GSH) while simultaneously increasing ROS production triggers a catastrophic cascade involving mitochondrial dysfunction, DNA strand breaks, and activation of multiple pro-apoptotic signaling pathways, including those dependent on p53 and ER stress. The detailed data and protocols provided in this guide underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. Its multifaceted mechanism of action suggests it may be effective against a variety of tumor types and could potentially circumvent certain forms of drug resistance.
References
- 1. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Selective Cytotoxicity of this compound against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Goniothalamin on p53 and Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of goniothalamin, with a specific focus on its impact on the p53 tumor suppressor protein and the caspase cascade. This compound, a naturally occurring styryl-lactone, has demonstrated potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.[1][2][3] This document consolidates key findings on its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Mechanism of Action: An Overview
This compound (GTN) exerts its anticancer effects through the induction of apoptosis, or programmed cell death, via multiple pathways that often converge on the activation of caspases. A central player in this process is the p53 tumor suppressor protein. Evidence suggests that this compound can induce DNA damage and oxidative stress, leading to the upregulation and activation of p53.[4][5] Activated p53 can then trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the subsequent activation of initiator and executioner caspases. Additionally, some studies indicate that this compound can induce apoptosis through p53-independent mechanisms, highlighting the compound's multifaceted approach to cancer cell eradication.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies, providing a comparative look at its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | ~3.1 | |
| MCF-7 | Breast Adenocarcinoma | 72 | 2.01 ± 0.28 | ~10.0 | |
| A549 | Lung Adenocarcinoma | 72 | 1.54 ± 0.15 | ~7.7 | |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.89 ± 0.21 | ~9.4 | |
| UACC-732 | Breast Carcinoma | 72 | 1.76 ± 0.19 | ~8.8 | |
| HepG2 | Hepatoblastoma | 72 | - | 4.6 ± 0.23 | |
| Hela | Cervical Cancer | - | 3.2 ± 0.72 | ~16.0 | |
| P-388 | Murine Lymphocytic Leukemia | - | 0.19 | ~0.95 | |
| Col-2 | Colon Cancer | - | 0.36 | ~1.8 | |
| T24 | Bladder Cancer | - | 0.39 | ~1.95 | |
| Lu-1 | Lung Cancer | - | 0.54 | ~2.7 | |
| KB | Oral Nasopharyngeal Cancer | - | 0.56 | ~2.8 | |
| ASK | Rat Glioma | - | 0.67 | ~3.35 | |
| LS-174T | Colon Cancer | 72 | 0.51 ± 0.02 | ~2.55 |
Table 2: Effect of this compound on p53 and Caspase Activation
| Cell Line | Treatment | Parameter | Fold Change/Observation | Reference |
| CASMCs | 50µM GN | p53 protein level (24h) | ~4.5-fold increase | |
| CASMCs | 50µM GN | Caspase-2 activity (24h) | ~4.62-fold increase | |
| CASMCs | 100µM GN | Caspase-2 activity (4h) | ~2.45-fold increase | |
| Jurkat | 50µM GTN | Caspase-2 activity (4h) | ~12-fold increase | |
| SK-BR-3 | 20 µg/ml GTN | Bax/Bcl-2 ratio (9h) | Significant increase |
Signaling Pathways
This compound-induced apoptosis is a complex process involving several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: p53-dependent apoptotic pathway induced by this compound.
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the effects of this compound on p53 and caspase activation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Caspase activity can be quantified using fluorometric or colorimetric assays that utilize specific caspase substrates.
Protocol:
-
Cell Lysis: Treat cells with this compound and lyse them according to the assay kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal generated and normalize it to the protein concentration of the lysate. For instance, in coronary artery smooth muscle cells, caspase-2 activity showed a 1.13-fold increase at 2 hours and a 4.62-fold increase at 24 hours after treatment with 50µM this compound.
Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis through both p53-dependent and -independent pathways, leading to the activation of the caspase cascade, makes it a valuable candidate for further investigation in cancer therapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. This compound induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Goniothalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin is a naturally occurring styryl-lactone found in various plants of the Goniothalamus genus. It has garnered significant interest within the scientific community due to its wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The elucidation of its molecular structure through spectroscopic techniques is fundamental for its identification, characterization, and further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and an interpretation of the spectral data.
Spectroscopic Data of this compound
The spectroscopic data presented below has been compiled from various scientific sources to provide a comprehensive reference for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.26 - 7.38 | m | Aromatic-ring protons | |
| 6.90 - 6.93 | m | Alkene proton | |
| 6.72 | d | Alkene proton | |
| 6.26 | dd | Alkene proton | |
| 6.08 | dt | Alkene proton | |
| 5.09 - 5.10 | m | Oxygen-attached proton (–CH–) of the lactone ring | |
| 2.53 - 2.55 | m | Methylene hydrogens (–CH₂–) of the lactone ring |
Note: The chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C-2 (Carbonyl carbon) |
| 144.6 | Olefinic carbon |
| 135.8 | C-9 (Aromatic carbon) |
| 133.2 | Olefinic carbon |
| 128.7 | C-11 and C-13 (Aromatic carbons) |
| 128.4 | Aromatic carbon |
| 126.7 | C-10 and C-14 (Aromatic carbons) |
| 125.7 | Olefinic carbon |
| 121.8 | Olefinic carbon |
| 78.0 | C-6 (Oxygen-attached carbon) |
| 29.9 | C-5 (Methylene carbon) |
Note: The assignments are based on spectroscopic analysis and comparison with published data.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3011 | C-H stretch (aromatic) |
| 2914 | C-H stretch (asymmetric) |
| 2857 | C-H stretch (aliphatic, symmetric) |
| 1719 | C=O stretch (lactone) |
| 1690 | C=C stretch (olefin) |
| 1455 | C-H bend (aliphatic) |
| 1393 | C-C stretch (aromatic) |
| 1250 | C-O stretch |
| 969 | =C-H bend (olefin) |
| 763 | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| LC-ESI-TOF/MS | [M+1]⁺ | 201 |
The molecular formula of this compound is C₁₃H₁₂O₂. The calculated molecular weight is 200.23 g/mol . The observed m/z of 201 in the ESI-MS corresponds to the protonated molecule [M+H]⁺.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is recommended for better resolution.
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.
-
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Run the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system, which separates the components before they enter the mass spectrometer.
-
-
Instrumentation and Data Acquisition:
-
An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for accurate mass determination.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion.
-
Spectroscopic Data Interpretation
The combined analysis of NMR, IR, and MS data allows for the unambiguous structural elucidation of this compound.
-
MS Data: The ESI-MS data showing an m/z of 201 for the [M+H]⁺ ion confirms the molecular weight of this compound as 200, corresponding to the molecular formula C₁₃H₁₂O₂.
-
IR Spectrum: The IR spectrum reveals the presence of key functional groups. The strong absorption at 1719 cm⁻¹ is characteristic of a carbonyl group in a six-membered lactone (α,β-unsaturated δ-lactone). The bands at 1690 cm⁻¹ and 969 cm⁻¹ indicate the presence of a C=C double bond (olefin). The absorptions in the 3011 cm⁻¹ and 1393 cm⁻¹ regions are indicative of an aromatic ring.
-
¹³C NMR Spectrum: The ¹³C NMR spectrum shows 13 distinct carbon signals, consistent with the molecular formula. The signal at δ 163.8 ppm is assigned to the carbonyl carbon of the lactone. Several signals in the downfield region (δ 121.8-144.6 ppm) correspond to the olefinic and aromatic carbons. The signal at δ 78.0 ppm is attributed to the oxygen-bearing methine carbon (C-6), and the signal at δ 29.9 ppm corresponds to the methylene carbon (C-5) in the lactone ring.
-
¹H NMR Spectrum: The ¹H NMR spectrum provides detailed information about the proton environment. The multiplet in the aromatic region (δ 7.26-7.38 ppm) integrates to five protons, indicating a monosubstituted benzene ring. The signals for the olefinic protons and the protons on the lactone ring are observed in the upfield region. The coupling patterns observed in the 2D NMR spectra (COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals and confirm the connectivity of the atoms, thus establishing the structure of this compound.
Signaling Pathways and Experimental Workflows
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest via multiple signaling pathways. Understanding these pathways is crucial for its development as an anticancer agent.
Caption: this compound-induced apoptosis signaling pathway.
This diagram illustrates the intrinsic pathway of apoptosis induced by this compound. The process is initiated by an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH), leading to oxidative stress and DNA damage. This, in turn, upregulates the tumor suppressor protein p53. Activated p53 triggers the activation of caspase-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.
Caption: this compound-induced G2/M cell cycle arrest.
This compound can also induce cell cycle arrest, primarily at the G2/M phase. This is mediated by the disruption of the intracellular redox balance, which leads to the degradation of the cdc25C phosphatase. The degradation of cdc25C prevents the activation of the cyclin B/CDK1 complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M checkpoint and subsequently leading to apoptosis.
Caption: Workflow for spectroscopic identification of this compound.
This workflow diagram outlines the logical progression from sample preparation to the final structural elucidation of this compound. It begins with the extraction and purification of the compound from its natural source. The purified sample is then subjected to a battery of spectroscopic analyses, including MS, IR, and NMR. The data obtained from these techniques are then collectively interpreted to determine the molecular weight, molecular formula, functional groups, and the precise arrangement of atoms, ultimately leading to the confirmed structure of this compound.
Conclusion
The spectroscopic data and methodologies presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its spectral properties is indispensable for researchers working on the isolation, synthesis, and biological evaluation of this promising natural product. Furthermore, the elucidation of its mechanisms of action through various signaling pathways offers valuable insights for the development of novel anticancer therapies. This guide serves as a comprehensive resource to facilitate further research and development in this exciting field.
References
The Putative Biosynthetic Pathway of Goniothalamin in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent cytotoxic and anticancer properties.[1] Found predominantly in plants of the genus Goniothalamus, this secondary metabolite presents a promising scaffold for the development of novel therapeutic agents.[1] Understanding its biosynthesis is crucial for biotechnological production and the generation of novel analogs through metabolic engineering. While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated in Goniothalamus species, a putative pathway can be constructed based on established knowledge of related metabolic routes, namely the phenylpropanoid and polyketide pathways. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, supported by evidence from related pathways, and outlines general experimental protocols for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a convergent process, integrating intermediates from two major metabolic pathways: the phenylpropanoid pathway, which provides the styryl moiety, and the polyketide pathway, which is responsible for the formation of the α-pyrone ring.
The Phenylpropanoid Pathway: Synthesis of the Cinnamoyl-CoA Starter Unit
The initial steps of this compound biosynthesis are believed to follow the well-established phenylpropanoid pathway, which commences with the amino acid L-phenylalanine.[2][3][4]
The key steps are:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.
-
Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.
-
Activation to a Coenzyme A Thioester: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA. This activated thioester serves as the starter unit for the subsequent polyketide synthesis.
Polyketide Synthesis and Cyclization: Formation of the Styryl-Lactone Core
The formation of the characteristic α-pyrone ring of this compound is proposed to be catalyzed by a Type III polyketide synthase (PKS), likely a Styrylpyrone Synthase (SPS) . These enzymes utilize a cinnamoyl-CoA derivative as a starter molecule and iteratively add two-carbon units from malonyl-CoA extender molecules.
The proposed steps are:
-
Chain Elongation: The SPS enzyme selects p-coumaroyl-CoA as the starter unit. It then catalyzes two successive decarboxylative condensation reactions with two molecules of malonyl-CoA. This elongates the polyketide chain, forming a linear triketide intermediate.
-
Cyclization and Lactonization: The linear triketide intermediate then undergoes an intramolecular cyclization and subsequent lactonization to form the α-pyrone ring. This results in the formation of a styrylpyrone scaffold.
-
Reduction: To arrive at the 5,6-dihydro-α-pyrone structure of this compound, a reduction of the double bond within the pyrone ring of the styrylpyrone intermediate is necessary. This step is likely catalyzed by a reductase enzyme.
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, substrate specificity, and reaction yields for the enzymes directly involved in the this compound biosynthetic pathway in Goniothalamus species. The data presented below is generalized for the enzyme classes involved, based on studies in other plant species.
| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid, NH₃ | 25 - 300 | 1.5 - 250 | Petroselinum crispum |
| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid, NADPH, O₂ | p-Coumaric acid, NADP⁺, H₂O | 1 - 10 | 0.1 - 1.0 | Helianthus tuberosus |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA, AMP, PPi | 10 - 200 | 0.5 - 50 | Arabidopsis thaliana |
| Styrylpyrone Synthase (SPS) | p-Coumaroyl-CoA, Malonyl-CoA | Bisnoryangonin | 5 - 50 | 0.01 - 0.1 | Piper methysticum |
Note: The kinetic parameters can vary significantly depending on the plant species, isoenzyme, and assay conditions. The values provided are for illustrative purposes to give a general order of magnitude.
Experimental Protocols
Elucidating the precise biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be essential for this research.
Protocol 1: Identification and Cloning of Candidate Genes
This protocol outlines a general workflow for identifying the genes encoding the biosynthetic enzymes for this compound.
Methodology:
-
Plant Material Collection: Collect fresh tissue from a Goniothalamus species known to produce this compound. Tissues with high metabolic activity, such as young leaves or roots, are often ideal.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a suitable kit or protocol (e.g., TRIzol method). Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
PCR Amplification with Degenerate Primers: Design degenerate primers based on conserved regions of known PAL, 4CL, and Type III PKS (specifically SPS) enzymes from other plant species. Perform PCR on the synthesized cDNA to amplify fragments of the target genes.
-
Sequencing and Analysis: Sequence the amplified PCR products and perform BLAST analysis to confirm their identity as homologs of the target enzymes.
-
Full-Length Gene Cloning: Use techniques such as Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length coding sequences of the candidate genes.
-
Heterologous Expression: Clone the full-length cDNAs into an appropriate expression vector and transform into a suitable host organism, such as E. coli or Saccharomyces cerevisiae, for subsequent protein production and characterization.
Protocol 2: In Vitro Enzyme Assays
This protocol describes a general method for characterizing the enzymatic activity of the heterologously expressed proteins.
Methodology:
-
Protein Expression and Purification: Culture the transformed host cells and induce protein expression. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
For PAL: Incubate the purified enzyme with L-phenylalanine and monitor the formation of trans-cinnamic acid over time using HPLC or spectrophotometry (monitoring the increase in absorbance at ~290 nm).
-
For 4CL: Incubate the purified enzyme with p-coumaric acid, ATP, and Coenzyme A. Monitor the formation of p-coumaroyl-CoA by HPLC.
-
For SPS: Incubate the purified enzyme with the starter substrate (p-coumaroyl-CoA) and the extender substrate (malonyl-CoA). Quench the reaction at various time points and analyze the products by HPLC or LC-MS to identify the styrylpyrone product.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the others saturated. Fit the data to the Michaelis-Menten equation.
-
Substrate Specificity: Test a range of potential substrates (e.g., different hydroxycinnamic acids for 4CL; different cinnamoyl-CoA derivatives for SPS) to determine the substrate preference of the enzyme.
Protocol 3: Precursor Feeding and Isotopic Labeling Studies
To confirm the proposed pathway in vivo, precursor feeding studies using isotopically labeled compounds can be performed.
Methodology:
-
Plant Culture: Grow Goniothalamus plants or cell suspension cultures under controlled conditions.
-
Precursor Administration: Feed the plants or cell cultures with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or cinnamic acid.
-
Metabolite Extraction: After a defined incubation period, harvest the plant material and perform a metabolite extraction (e.g., using methanol or ethyl acetate).
-
Analysis: Analyze the crude extract or purified this compound using mass spectrometry (MS) to detect the incorporation of the isotopic label. For stable isotopes like ¹³C, NMR spectroscopy can be used to determine the precise location of the label in the this compound molecule, which can provide strong evidence for the proposed biosynthetic steps.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a fascinating example of the interplay between major metabolic pathways. While the proposed pathway provides a solid framework for understanding its formation, further research is required to definitively identify and characterize the specific enzymes involved in Goniothalamus species. The elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches, ultimately aiding in the development of new anticancer therapies.
References
- 1. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of an evolutionarily new pathway for α-pyrone biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Goniothalamus: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, phytochemical composition, and pharmacological mechanisms of the Goniothalamus genus, tailored for researchers, scientists, and drug development professionals.
The genus Goniothalamus, a member of the Annonaceae family, encompasses a diverse group of aromatic trees and shrubs predominantly found in the tropical rainforests of Southeast Asia.[1] For centuries, various parts of these plants have been integral to traditional medicine systems for treating a wide array of ailments, ranging from fever and infections to more specific uses in postpartum care and as abortifacients.[2] This guide provides a comprehensive overview of the ethnobotanical applications of Goniothalamus plants, with a focus on their underlying phytochemical and pharmacological properties. It aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and drug discovery endeavors.
Quantitative Ethnobotanical Insights
While extensive qualitative documentation of the traditional uses of Goniothalamus exists, quantitative ethnobotanical data, which is crucial for identifying the most promising species and applications for further investigation, is less common. However, some studies have begun to apply metrics such as Use Value (UV) to quantify the relative importance of specific Goniothalamus species within local communities.
The Use Value (UV) is an index that quantifies the relative importance of a plant species based on its various uses. A higher UV indicates a greater number of reported uses for a plant, suggesting its cultural and medicinal significance. One study focusing on the traditional medicine practices of the Nocte tribe of Arunachal Pradesh, India, reported a high Use Value for a Goniothalamus species, highlighting its importance in their traditional healthcare system.[3]
Table 1: Quantitative Ethnobotanical Data for Goniothalamus Species
| Species | Location of Study | Use Value (UV) | Reference |
| Goniothalamus sp. | Arunachal Pradesh, India | 2.00 | [3] |
Note: The high Use Value reported in this study suggests a significant reliance on this Goniothalamus species by the Nocte tribe. Further quantitative studies, including the determination of the Informant Consensus Factor (ICF) for different ailment categories, are needed across various regions to provide a more comprehensive understanding of the ethnobotanical importance of the genus.
Traditional Medicinal Applications
Various parts of Goniothalamus plants, including the leaves, bark, roots, and fruits, are utilized in traditional medicine. Decoctions, infusions, and pastes are common methods of preparation. The applications of these remedies are diverse and geographically varied.
Table 2: Traditional Uses of Various Goniothalamus Species
| Species | Plant Part Used | Traditional Use | Geographic Region | Reference |
| Goniothalamus amuyon | Fruit, Seeds | Rheumatism, "Usog" (a cultural affliction) | Philippines, Taiwan | [4] |
| Goniothalamus macrophyllus | Leaves | To allay fever | Not specified | |
| Goniothalamus sesquipedalis | Leaves | Antiseptic for newborns, Asthma, To induce sleep | Not specified, Manipur (India) | |
| Goniothalamus velutinus | Bark | Mosquito repellent | Brunei Darussalam | |
| Goniothalamus sp. | Not specified | Typhoid, Colds, Coughs, Dental issues, General illnesses | Arunachal Pradesh, India |
Experimental Protocols
The isolation and characterization of bioactive compounds from Goniothalamus plants, as well as the evaluation of their biological activities, require specific and reproducible experimental protocols. This section outlines key methodologies for phytochemical screening, extraction and isolation, and bioassays.
Phytochemical Screening
Preliminary phytochemical screening is essential to identify the major classes of secondary metabolites present in Goniothalamus extracts. Standard qualitative chemical tests are employed for this purpose.
Protocol 1: Phytochemical Screening of Goniothalamus Extracts
-
Preparation of Extract: A dried, powdered plant part (e.g., leaves, bark) is extracted with a suitable solvent (e.g., ethanol, methanol) using maceration or Soxhlet extraction. The resulting extract is then concentrated under reduced pressure.
-
Test for Alkaloids:
-
Mayer's Test: To a few mL of the extract, add a few drops of Mayer's reagent. The formation of a creamy-white precipitate indicates the presence of alkaloids.
-
Dragendorff's Test: To a few mL of the extract, add a few drops of Dragendorff's reagent. An orange-red precipitate suggests the presence of alkaloids.
-
-
Test for Flavonoids:
-
Shinoda Test: To the extract, add a few fragments of magnesium ribbon and concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.
-
-
Test for Tannins:
-
Ferric Chloride Test: To a few mL of the extract, add a few drops of 5% ferric chloride solution. A dark green or bluish-black coloration is indicative of tannins.
-
-
Test for Saponins:
-
Froth Test: Vigorously shake a small amount of the extract with water in a test tube. The formation of a persistent froth suggests the presence of saponins.
-
-
Test for Terpenoids and Steroids:
-
Salkowski's Test: To the extract, add chloroform and a few drops of concentrated sulfuric acid. A reddish-brown ring at the interface indicates the presence of terpenoids. A greenish fluorescence in the upper layer suggests the presence of steroids.
-
Extraction and Isolation of Bioactive Compounds
The primary bioactive constituents of Goniothalamus are styryl-lactones and acetogenins. Their isolation typically involves sequential extraction followed by chromatographic techniques.
Protocol 2: General Procedure for Isolation of Styryl-lactones and Alkaloids
-
Extraction: Air-dried and powdered plant material (e.g., aerial parts, bark) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts showing promising activity in preliminary bioassays (e.g., cytotoxicity) are subjected to fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Column Chromatography:
-
The extract is loaded onto a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (PTLC) or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
Bioassays
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Goniothalamus extract or isolated compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Protocol 4: Disc Diffusion Assay for Antibacterial Activity
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial suspension.
-
Application of Discs: Sterile paper discs impregnated with known concentrations of the Goniothalamus extract or isolated compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters.
Visualizing Molecular Mechanisms and Workflows
Experimental Workflow for Phytochemical Analysis
The systematic investigation of the phytochemical constituents of Goniothalamus plants follows a well-defined workflow, from the collection of plant material to the identification of pure compounds.
References
- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cultural roots of healing: exploring traditional medicine practices of the Nocte tribe of Arunachal Pradesh: Traditional Medicinal Practice of the Noctes | Indian Journal of Traditional Knowledge (IJTK) [or.niscpr.res.in]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Methodological & Application
Application Notes and Protocols for Goniothalamin Extraction from Goniothalamus macrophyllus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of goniothalamin from the plant species Goniothalamus macrophyllus. This compound, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines.[1][2][3] This document outlines the necessary procedures to obtain this compound for further research and development.
This compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[1] Studies have shown its efficacy against cervical, colon, breast, and lung cancer cell lines.[2] The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis (programmed cell death).
Data Presentation
Table 1: Percentage Yield of Methanolic Extract from Different Parts of G. macrophyllus
| Plant Part | Percentage Yield (%) |
| Root | 7.36 |
| Stem | 1.93 |
| Leaves | 8.05 |
Data sourced from Wattanapiromsakul, C., et al. (2005).
Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) ± SEM |
| LS174T | Colon Cancer | 0.51 ± 0.02 |
| MCF-7 | Breast Cancer | 0.95 ± 0.02 |
| COR-L23 | Lung Carcinoma | 3.51 ± 0.03 |
| HeLa | Cervical Cancer | 3.2 ± 0.72 |
Data compiled from multiple sources.
Experimental Protocols
The following protocols are synthesized from various research articles detailing the extraction and isolation of this compound.
Protocol 1: Extraction of Crude this compound
This protocol outlines the initial extraction of the crude compound from the plant material.
1. Plant Material Preparation:
- Collect fresh roots, stems, and leaves of Goniothalamus macrophyllus.
- Clean the plant material to remove any soil and debris.
- Air-dry the plant material in a shaded, well-ventilated area until completely dry.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- The extraction can be performed using either maceration or a hot extraction method like Soxhlet.
- Maceration:
- Soak the powdered plant material in methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.
- Agitate the mixture periodically to ensure thorough extraction.
- Filter the mixture through Whatman No. 1 filter paper.
- Repeat the extraction process with the residue two more times to maximize the yield.
- Combine all the filtrates.
- Soxhlet Extraction:
- Place the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 48-72 hours.
3. Solvent Evaporation:
- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
- Calculate the percentage yield of the crude extract based on the initial dry weight of the plant material.
Protocol 2: Isolation and Purification of this compound
This protocol details the separation and purification of this compound from the crude extract.
1. Liquid-Liquid Partitioning:
- Suspend the crude methanolic extract in a mixture of dichloromethane and water (1:1 v/v).
- Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
- Collect the dichloromethane layer.
- Repeat the partitioning process with the aqueous layer two more times using fresh dichloromethane.
- Combine all the dichloromethane fractions and evaporate the solvent under reduced pressure to obtain the dichloromethane extract.
2. Column Chromatography:
- The isolation of this compound is typically achieved using silica gel column chromatography.
- Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent such as hexane.
- Dissolve the dichloromethane extract in a minimal amount of the initial mobile phase.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).
- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
3. Crystallization and Identification:
- Combine the fractions containing the purified this compound (identified by comparing with a standard on TLC).
- Evaporate the solvent from the combined fractions.
- Recrystallize the solid residue from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure this compound crystals.
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway for this compound-Induced Apoptosis
References
Application Note: Enantioselective Total Synthesis of (R)-Goniothalamin
Introduction
(R)-Goniothalamin is a naturally occurring styryl-lactone that exhibits significant cytotoxic activity against various cancer cell lines, making it a molecule of great interest in medicinal chemistry and drug development.[1] Its potent biological activity has spurred the development of numerous synthetic strategies to access the enantiomerically pure compound. This application note details a robust and widely adopted procedure for the total synthesis of (R)-Goniothalamin, primarily focusing on a pathway involving asymmetric allylation of trans-cinnamaldehyde followed by a ring-closing metathesis (RCM) reaction. This approach offers high stereocontrol and good overall yields.[2][3]
Overall Synthetic Strategy
The synthesis commences with the enantioselective allylation of trans-cinnamaldehyde to form the chiral homoallylic alcohol, (R)-1-phenylhexa-1,5-dien-3-ol. This key stereocenter is introduced using a chiral allylborane reagent. The subsequent steps involve the esterification of the alcohol with acryloyl chloride to generate the RCM precursor, followed by the cyclization using a Grubbs' catalyst to yield the target lactone, (R)-Goniothalamin.
Experimental Protocols
This section provides detailed methodologies for the key steps in the enantioselective synthesis of (R)-Goniothalamin.
Step 1: Asymmetric Allylation of trans-Cinnamaldehyde
This protocol is adapted from the Brown allylation methodology, which provides high enantioselectivity.[2]
Materials:
-
trans-Cinnamaldehyde
-
(-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of trans-cinnamaldehyde in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of (-)-Ipc₂B(allyl) in the same solvent is added dropwise to the aldehyde solution.
-
The reaction mixture is stirred at -78 °C for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction is quenched by the addition of methanol.
-
An oxidative workup is performed by adding a solution of NaOH followed by the slow addition of H₂O₂.
-
The mixture is stirred and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, (R)-1-phenylhexa-1,5-dien-3-ol, is purified by flash column chromatography on silica gel.
Step 2: Esterification of (R)-1-phenylhexa-1,5-dien-3-ol
Materials:
-
(R)-1-phenylhexa-1,5-dien-3-ol
-
Acryloyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-1-phenylhexa-1,5-dien-3-ol and a base such as triethylamine in anhydrous CH₂Cl₂ at 0 °C, acryloyl chloride is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is quenched by the addition of water or a saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the acrylate ester, which is typically used in the next step without further purification.
Step 3: Ring-Closing Metathesis (RCM)
Materials:
-
Acrylate ester from Step 2
-
Grubbs' catalyst (first or second generation)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
The acrylate ester is dissolved in dry, degassed CH₂Cl₂.
-
A catalytic amount of Grubbs' catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.
-
Upon consumption of the starting material, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the final product, (R)-Goniothalamin.
Data Presentation
Table 1: Summary of Quantitative Data for (R)-Goniothalamin Synthesis
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Catalytic Asymmetric Allylation (Brown) | trans-Cinnamaldehyde | (+)-Ipc₂B(allyl) | ~60 (3 steps) | 96 | |
| Catalytic Asymmetric Allylation (Brown, Continuous Flow) | trans-Cinnamaldehyde | (–)-Ipc₂B(allyl) | 98 (for alcohol) | 91.5 | |
| Catalytic Asymmetric Allylation (Roush) | trans-Cinnamaldehyde | (+)- or (–)-DIPT-allylboronate | 69-98 | 70.8-72.4 | |
| Sharpless Kinetic Resolution | Racemic secondary 2-furylmethanol | L-(+)-DIPT, Ti(O-iPr)₄, TBHP | 35 (for pyranone) | - | |
| Enzymatic Kinetic Resolution & RCM | (1E)-1-phenylhexa-1,5-dien-3-ol | Lipase, Vinyl acrylate, Grubbs' catalyst | 92 (RCM step) | >99 |
Table 2: Spectroscopic Data for (R)-Goniothalamin
| Spectroscopic Data | Reported Values |
| ¹H NMR (CDCl₃) | δ 2.53–2.55 (m, -CH₂-), 5.09–5.10 (m, -CH-O-), 6.08 (dt), 6.26 (dd), 6.72 (d), 6.90–6.93 (m, alkene protons), 7.26, 7.33, 7.38 (m, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 29.9 (-CH₂-), 78.0 (-CH-O-), 121.8, 125.7, 133.2, 144.6 (olefinic carbons), 126.7, 128.4, 128.7, 135.8 (aromatic carbons) |
| FT-IR (cm⁻¹) | 1680–1640 (C=C stretch, olefin), 1465–1375 (CH bend, aliphatic), 1500–1400 (C-C stretch, aromatic), 1320–1000 (C-O stretch) |
| Optical Rotation | [α]D²⁰ +163.8 (c 1.12, CHCl₃) |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the total synthesis of (R)-Goniothalamin.
Caption: Workflow for the total synthesis of (R)-Goniothalamin.
References
Application Notes and Protocols for the Asymmetric Synthesis of Goniothalamin Enantiomers
Introduction
Goniothalamin is a naturally occurring styryl-lactone with significant cytotoxic and antiproliferative properties, making it a molecule of interest for drug development.[1][2] The biological activity of this compound is stereospecific, necessitating precise control over its stereochemistry during synthesis. The natural enantiomer is (R)-goniothalamin, though studies have shown that the unnatural (S)-enantiomer also exhibits potent cytotoxic activity.[3] These application notes provide detailed protocols for the asymmetric synthesis of both (+)-(R)- and (-)-(S)-goniothalamin, targeting researchers, scientists, and professionals in drug development. The methodologies covered include catalytic asymmetric allylation and enzymatic kinetic resolution, both of which are coupled with a ring-closing metathesis (RCM) to construct the characteristic α,β-unsaturated δ-lactone core.
Key Synthetic Strategies and Comparative Data
Several successful approaches have been developed for the synthesis of this compound enantiomers. The primary strategies involve establishing the crucial chiral center through either catalytic asymmetric reactions or enzymatic resolutions.[4] A subsequent ring-closing metathesis (RCM) reaction is then commonly employed to form the lactone ring.[3] Below is a summary of quantitative data from various reported syntheses, allowing for a direct comparison of their efficacy.
| Method | Target Enantiomer | Key Reagent/Enzyme | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Allylation | (S)-Goniothalamin | (–)-Ipc₂B(allyl) | - | 91.5% | |
| Asymmetric Allylation | (R)-Goniothalamin | Ti(Oi-Pr)₄/(R)-BINOL | 78% (for alcohol intermediate) | 94% | |
| Enzymatic Kinetic Resolution | (R)-Goniothalamin | Lipase (e.g., CALB) & Vinyl Acrylate | - | >99% | |
| Enzymatic Kinetic Resolution | (S)-Goniothalamin | Lipase (e.g., CALB) & Vinyl Acrylate | - | 85% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Goniothalamin via Brown Allylation
This protocol details the synthesis of (S)-goniothalamin using an asymmetric Brown allylation to establish the stereocenter, followed by acylation and ring-closing metathesis.
Logical Workflow for (S)-Goniothalamin Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-Goniothalamin.
Step 1: Asymmetric Allylation of trans-Cinnamaldehyde
-
To a solution of (–)-B-allyldiisopinocampheylborane ((–)-Ipc₂B(allyl)) in a suitable solvent (e.g., THF) at -78 °C, add trans-cinnamaldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a proton source, such as methanol.
-
Perform an oxidative workup using, for example, NaOH and H₂O₂.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the (S)-homoallylic alcohol intermediate with a reported enantiomeric excess of 91.5%.
Step 2: Acylation of the Homoallylic Alcohol
-
Dissolve the (S)-homoallylic alcohol in a suitable solvent (e.g., CH₂Cl₂) in the presence of a base like triethylamine.
-
Cool the solution to 0 °C and add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions (e.g., NaHCO₃, brine) and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the acrylate ester, which can be used in the next step without further purification.
Step 3: Ring-Closing Metathesis (RCM)
-
Dissolve the acrylate ester in dry, degassed CH₂Cl₂.
-
Add a Grubbs' catalyst (first or second generation, typically 1-5 mol%).
-
Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent in vacuo, and purify the residue by flash column chromatography to afford (S)-goniothalamin.
Protocol 2: Chemoenzymatic Synthesis of (R)- and (S)-Goniothalamin via Lipase-Catalyzed Kinetic Resolution
This protocol utilizes a lipase to resolve a racemic mixture of a key alcohol intermediate, allowing for the synthesis of both this compound enantiomers from a common precursor.
Workflow for Chemoenzymatic Synthesis of this compound Enantiomers
Caption: Chemoenzymatic route to both enantiomers of this compound.
Step 1: Synthesis of Racemic (±)-1-Phenylhexa-1,5-dien-3-ol
-
To a solution of trans-cinnamaldehyde in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of allylmagnesium bromide dropwise.
-
Stir the reaction and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, and wash, dry, and concentrate the combined organic layers to give the racemic alcohol, which can be purified by chromatography.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic alcohol in a suitable organic solvent (e.g., hexane) and add an acyl donor, such as vinyl acrylate.
-
Add a lipase (e.g., Candida antarctica lipase B, CALB) to the mixture.
-
Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate and separate the unreacted (S)-alcohol and the acylated (R)-ester by column chromatography.
Step 3a: Synthesis of (R)-Goniothalamin
-
The (R)-acrylate ester obtained from the resolution is directly subjected to ring-closing metathesis as described in Protocol 1, Step 3, to yield (+)-(R)-goniothalamin.
Step 3b: Synthesis of (S)-Goniothalamin
-
The unreacted (S)-alcohol is first acylated using acryloyl chloride as described in Protocol 1, Step 2.
-
The resulting (S)-acrylate ester is then subjected to ring-closing metathesis as detailed in Protocol 1, Step 3, to afford (-)-(S)-goniothalamin.
Concluding Remarks
The choice of synthetic route for obtaining this compound enantiomers depends on the desired enantiomer and the available resources. Catalytic asymmetric allylation offers a direct approach to a specific enantiomer, with the enantioselectivity being dependent on the chiral catalyst used. The chemoenzymatic approach, while involving more steps, provides access to both enantiomers from a single racemic precursor, which can be highly efficient. Both pathways culminate in a robust ring-closing metathesis reaction to furnish the final product. These detailed protocols provide a foundation for the successful asymmetric synthesis of this compound enantiomers for further biological and pharmacological evaluation.
References
Application Notes and Protocols for Determining Goniothalamin IC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Goniothalamin, a naturally occurring styryl-lactone, against various cancer cell lines. This document includes a compilation of half-maximal inhibitory concentration (IC50) values, a detailed protocol for determining these values using the MTT assay, and visualizations of the experimental workflow and a key signaling pathway involved in this compound's mechanism of action.
Introduction
This compound (GTN) is a bioactive compound isolated from plants of the Goniothalamus genus.[1] It has demonstrated significant antiproliferative and cytotoxic activities against a wide range of cancer cell lines, primarily by inducing apoptosis.[2][3] The determination of the IC50 value, the concentration of a drug that inhibits 50% of a biological process, is a critical first step in the evaluation of a compound's potential as a therapeutic agent. These notes are designed to guide researchers in assessing the anti-cancer properties of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. The values are presented to facilitate comparison across different cancer types and experimental conditions.
| Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Exposure Time (hours) | Assay Used |
| Saos-2 | Osteosarcoma | 2.36 ± 0.06 | 24 | MTT |
| 0.79 ± 0.03 | 48 | MTT | ||
| 0.62 ± 0.06 | 72 | MTT | ||
| A549 | Lung Adenocarcinoma | ~15 | 24 | MTT |
| <2 | 48 | MTT | ||
| <2 | 72 | MTT | ||
| 0.67 | Not Specified | SRB | ||
| UACC-732 | Breast Carcinoma | >30 | 24 | MTT |
| 7.93 ± 0.42 | 48 | MTT | ||
| 2.01 ± 0.28 | 72 | MTT | ||
| MCF-7 | Breast Adenocarcinoma | 1.1 ± 0.29 | 24 | MTT |
| 0.76 ± 0.17 | 48 | MTT | ||
| 0.69 ± 0.08 | 72 | MTT | ||
| 0.95 ± 0.02 | 72 | Not Specified | ||
| 0.56 | Not Specified | SRB | ||
| HT29 | Colorectal Adenocarcinoma | 26.93 ± 2.18 | 24 | MTT |
| 10.27 ± 1.54 | 48 | MTT | ||
| 1.64 ± 0.05 | 72 | MTT | ||
| HL-60 | Promyelocytic Leukemia | 4.5 | 72 | MTT |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 | 72 | MTT |
| RT4 | Urinary Bladder Cancer | 61 µM | 24 | MTT |
| 38 µM | 48 | MTT | ||
| 31 µM | 72 | MTT | ||
| P-388 | Murine Lymphocytic Leukemia | 0.19 | Not Specified | SRB |
| KB | Oral Nasopharyngeal Carcinoma | 0.56 | Not Specified | SRB |
| Col-2 | Colon Cancer | 0.36 | Not Specified | SRB |
| Lu-1 | Lung Cancer | 0.54 | Not Specified | SRB |
| T24 | Urinary Bladder Cancer | 0.39 | Not Specified | SRB |
| ASK | Rat Glioma | 0.67 | Not Specified | SRB |
Note: The conversion of µg/mL to µM for this compound (Molecular Weight: 200.22 g/mol ) can be performed using the formula: µM = (µg/mL) / 200.22 * 1000. The data is compiled from multiple sources.[1][4]
Experimental Protocols
The most common method for determining the IC50 values of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: Cell Viability and IC50 Determination using MTT Assay
1. Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count to determine cell concentration and viability.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
3. Data Analysis and IC50 Calculation:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for determining the IC50 value of this compound using the MTT assay.
Caption: Experimental workflow for determining the IC50 value of this compound.
Signaling Pathway
This compound primarily induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. The diagram below illustrates a simplified model of this signaling cascade.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Goniothalamin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of Goniothalamin, a naturally occurring styryl-lactone, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.
This compound has demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2][3] Its mechanism of action often involves the induction of apoptosis and cell cycle arrest, making it a compound of interest in cancer research and drug development.[2][4]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line and appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in the humidified incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
Data Presentation
The cytotoxic effects of this compound are typically quantified by its IC50 value. The following table summarizes previously reported IC50 values for this compound against various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HepG2 | Hepatoblastoma | - | 4.6 (±0.23) | |
| Chang | Normal Liver Cells | - | 35.0 (±0.09) | |
| Saos-2 | Osteosarcoma | 0.62 (±0.06) | - | |
| A549 | Lung Adenocarcinoma | 2.01 (±0.28) | - | |
| UACC-732 | Breast Carcinoma | 1.03 (±0.11) | - | |
| MCF-7 | Breast Adenocarcinoma | 0.78 (±0.08) | - | |
| HT29 | Colorectal Adenocarcinoma | 1.45 (±0.15) | - | |
| HL-60 | Promyelocytic Leukemia | 4.5 | - | |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 | - | |
| P-388 | Murine Lymphocytic Leukemia | 0.19 | - | |
| Col-2 | Colon Cancer | 0.36 | - | |
| T24 | Bladder Cancer | 0.39 | - | |
| Lu-1 | Lung Cancer | 0.54 | - | |
| KB | Oral Nasopharyngeal Cancer | 0.56 | - |
Mandatory Visualization
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Goniothalamin-Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin, a naturally occurring styryl-lactone, has demonstrated significant anticancer properties across a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest, whether it be G0/G1, S, or G2/M, appears to be dependent on the cancer cell type. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the effects of compounds like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantitatively assessed.
These application notes provide a comprehensive overview of the effects of this compound on the cell cycle in various cancer cell lines and offer a detailed protocol for performing cell cycle analysis using flow cytometry.
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the quantitative effects of this compound on the cell cycle distribution in different human cancer cell lines, as determined by flow cytometry.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Key Observations |
| MCF-7 (Breast Cancer) | Untreated | 35.24 ± 1.14 | 38.18 ± 2.69 | 26.57 ± 1.80 | - |
| This compound | 55.21 ± 2.06 | 8.80 ± 0.83 | 35.99 ± 2.81 | Arrest in G0/G1 and G2/M phases[1] | |
| MDA-MB-231 (Breast Cancer) | Untreated | 54.3 ± 2.5 | 28.1 ± 1.9 | 17.6 ± 1.2 | - |
| This compound (IC20) | 48.2 ± 3.1 | 25.5 ± 2.3 | 26.3 ± 1.8 | Dose-dependent G2/M arrest | |
| This compound (IC50) | 35.6 ± 2.8 | 15.2 ± 1.7 | 49.2 ± 3.5 | Significant G2/M arrest[2] | |
| H400 (Oral Squamous Carcinoma) | This compound | - | Arrest | - | S phase arrest observed[2][3] |
| HeLa (Cervical Cancer) | This compound | - | Arrest | - | S phase arrest observed[4] |
| Huh-7 (Hepatocellular Carcinoma) | This compound (20µM, 24h) | Arrest | Suppression | Arrest | G0/G1 and/or G2/M arrest |
| Hep-3B (Hepatocellular Carcinoma) | This compound (15µM, 24h) | Arrest | Suppression | Arrest | G0/G1 and/or G2/M arrest |
Note: Data for H400, HeLa, Huh-7, and Hep-3B cells indicate the observed phase of arrest, though specific percentage distributions were not available in the cited literature.
Signaling Pathways of this compound-Induced Cell Cycle Arrest
This compound induces cell cycle arrest through the modulation of several key signaling pathways. A primary mechanism involves the induction of DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) signaling cascades. This leads to the phosphorylation and activation of checkpoint kinases Chk1 and Chk2. These kinases, in turn, target downstream effectors to halt cell cycle progression.
In some cell lines, such as MDA-MB-231, this compound disrupts the intracellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress contributes to the degradation of Cdc25C, a phosphatase essential for entry into mitosis, thereby causing a G2/M arrest. Furthermore, this compound has been shown to upregulate cyclin-dependent kinase inhibitors (CDIs) of the CIP/KIP family and downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical drivers of cell cycle progression. The tumor suppressor protein p53 is also a key player in mediating this compound's effects, contributing to the transcriptional regulation of genes involved in cell cycle arrest.
Experimental Protocols
Principle
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using flow cytometry based on the quantification of cellular DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. As cells progress through the cell cycle, their DNA content changes: cells in the G0/G1 phase have a 2N DNA content, cells in the S phase have a DNA content between 2N and 4N, and cells in the G2 and M phases have a 4N DNA content. By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated to determine the percentage of cells in each phase of the cell cycle.
Materials
-
Cell Culture:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
-
Fixation and Staining:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer equipped with a 488 nm laser
-
Vortex mixer
-
15 mL conical tubes
-
Flow cytometry tubes
-
Experimental Workflow
Detailed Procedure
1. Cell Seeding and Culture:
1.1. Culture the desired cancer cell line in complete medium in a T-25 or T-75 flask until approximately 80% confluency. 1.2. Trypsinize the cells, count them, and seed them into 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. 1.3. Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. This compound Treatment:
2.1. Prepare serial dilutions of this compound in complete medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. 2.2. Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. 2.3. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Cell Harvesting:
3.1. After the incubation period, collect the culture medium (which may contain detached, apoptotic cells). 3.2. Wash the adherent cells with PBS. 3.3. Add trypsin-EDTA to detach the adherent cells. 3.4. Combine the detached cells with the collected medium from step 3.1. 3.5. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. 3.6. Discard the supernatant and wash the cell pellet once with cold PBS.
4. Cell Fixation:
4.1. Resuspend the cell pellet in 1 mL of cold PBS. 4.2. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube for fixation. 4.3. Incubate the cells on ice for at least 30 minutes or store at -20°C overnight for fixation.
5. Propidium Iodide Staining:
5.1. Centrifuge the fixed cells at 500 x g for 5 minutes. 5.2. Carefully decant the ethanol without disturbing the cell pellet. 5.3. Wash the cell pellet with 5 mL of PBS and centrifuge again. 5.4. Resuspend the cell pellet in 500 µL of PI staining solution. 5.5. Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
6. Flow Cytometry Data Acquisition:
6.1. Transfer the stained cell suspension to a flow cytometry tube. 6.2. Analyze the samples on a flow cytometer using a 488 nm excitation laser. 6.3. Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm). 6.4. Collect at least 10,000 events per sample. 6.5. Use a linear scale for the DNA content histogram.
7. Data Analysis:
7.1. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the generated FCS files. 7.2. Gate on the single-cell population to exclude doublets and aggregates. 7.3. Generate a histogram of PI fluorescence intensity. 7.4. Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting
-
High CV of G0/G1 peak: This may indicate inconsistent staining or instrument instability. Ensure proper mixing of cells and staining solution, and check the flow cytometer's performance.
-
Excessive cell debris: This can be caused by harsh cell handling or high levels of apoptosis. Handle cells gently during harvesting and washing.
-
Cell clumping: Ensure a single-cell suspension is achieved before fixation. Gentle pipetting or passing the cell suspension through a cell strainer may be necessary.
-
RNA contamination: The PI staining solution should contain RNase A to prevent staining of double-stranded RNA, which can interfere with the DNA content analysis.
Conclusion
The analysis of cell cycle progression using flow cytometry is a robust and quantitative method to evaluate the antiproliferative effects of compounds like this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel anticancer agents. The ability to dissect the specific phase of cell cycle arrest provides crucial insights into the molecular mechanisms of drug action and facilitates the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induction, cell cycle arrest and in vitro anticancer activity of gonothalamin in a cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Goniothalamin in Breast Cancer (MCF-7) Cell Culture: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Goniothalamin (GTN), a naturally occurring styryl-lactone, has demonstrated significant antiproliferative activity against the human breast cancer cell line MCF-7.[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest, making it a compound of interest for breast cancer research and therapeutic development.[1][2][3]
Mechanism of Action:
This compound exerts its anticancer effects on MCF-7 cells through a multi-faceted mechanism:
-
Induction of Apoptosis: this compound triggers programmed cell death in MCF-7 cells. This is evidenced by an increase in the population of apoptotic cells, as determined by Annexin V-FITC assays. The apoptotic cascade involves the activation of initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as effector caspases like caspase-7 and the subsequent cleavage of PARP. The pro-apoptotic protein Bax expression is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction and apoptosis. The process is also linked to the generation of reactive oxygen species (ROS) and DNA damage, which can activate p53-dependent apoptotic pathways.
-
Cell Cycle Arrest: Treatment with this compound leads to the arrest of MCF-7 cells in the G0/G1 and G2/M phases of the cell cycle. This disruption of the normal cell cycle progression prevents the cancer cells from proliferating. The arrest is mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors (CKIs) of the CIP/KIP family.
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: A derivative of this compound, 5-acetyl this compound, has been shown to suppress the Wnt/β-catenin signaling pathway in MCF-7 cells. This leads to a reduction in the expression of downstream target genes like c-Myc and cyclin D1, which are crucial for cell proliferation.
-
MAPK Pathway: While detailed studies in MCF-7 are limited, in other breast cancer cell lines like SK-BR-3, this compound has been shown to induce apoptosis and autophagy through the upregulation of p-p38 and p-JNK1/2 and the downregulation of p-Akt.
-
Cytotoxicity and Efficacy:
This compound exhibits potent cytotoxicity against MCF-7 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the effects of this compound on MCF-7 cells.
Table 1: IC50 Values of this compound in MCF-7 Cells
| Compound | Incubation Time | IC50 Value | Reference |
| This compound (GTN) | 72 hours | 0.8 µg/mL | |
| This compound (GTN) | 72 hours | 0.62 ± 0.06 µg/mL | |
| This compound chloroacrylamide 13e (analogue) | Not Specified | 0.5 µM |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Cell Cycle Phase | Percentage of Cells | Reference |
| Control (untreated) | G0/G1 | Varies (baseline) | |
| S | Varies (baseline) | ||
| G2/M | Varies (baseline) | ||
| This compound (GTN) | G0/G1 | Increased | |
| S | Decreased | ||
| G2/M | Increased |
Note: Specific percentages can vary based on the concentration and duration of this compound treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on MCF-7 cells and to calculate the IC50 value.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve (percentage of viability vs. This compound concentration) to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle progression of MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis in this compound-treated MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
The following diagrams illustrate the key processes and pathways involved in the action of this compound on MCF-7 cells.
Caption: Experimental workflow for evaluating this compound in MCF-7 cells.
Caption: Proposed apoptotic signaling pathway of this compound in MCF-7 cells.
Caption: Mechanism of this compound-induced cell cycle arrest in MCF-7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of this compound enantiomers involves DNA damage, cell cycle arrest and apoptosis induction in MCF-7 and HB4a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of this compound and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Goniothalamin for Oral Squamous Cell Carcinoma (H400) Research
Introduction
Goniothalamin, a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus, has demonstrated significant potential as an anticancer agent.[1][2][3] Research has shown its cytotoxic effects against various cancer cell lines, with a notable efficacy in inducing cell cycle arrest and apoptosis.[1][4] These application notes provide a comprehensive overview of the use of this compound in the research of oral squamous cell carcinoma, specifically focusing on the H400 cell line. The protocols outlined below are based on established methodologies to investigate the cytotoxic and apoptotic effects of this compound.
Biological Activity of this compound on H400 Cells
This compound exhibits selective cytotoxicity towards H400 oral cancer cells, inhibiting their growth in a dose- and time-dependent manner. The primary mechanism of action is the induction of apoptosis through a caspase-dependent mitochondrial-mediated pathway. Key molecular events include the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and the activation of caspase-9 and caspase-3/7. Furthermore, this compound has been observed to cause cell cycle arrest at the S phase and inhibit the translocation of NF-κβ from the cytoplasm to the nucleus.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound on H400 cells.
Table 1: Cytotoxicity of this compound on H400 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | Data not explicitly available in search results |
| 48 hours | Data not explicitly available in search results |
| 72 hours | Data not explicitly available in search results |
Note: While the search results state dose- and time-dependent cytotoxicity, specific IC50 values for H400 cells were not provided.
Table 2: Effect of this compound on H400 Cell Cycle Distribution
| Treatment Concentration (µM) | Percentage of Cells in S Phase |
| Control | Data not explicitly available in search results |
| This compound (Concentration 1) | Data not explicitly available in search results |
| This compound (Concentration 2) | Data not explicitly available in search results |
Note: The search results mention S-phase arrest, but specific percentages are not detailed.
Table 3: Apoptosis Induction by this compound in H400 Cells
| Treatment | Observation |
| This compound | Presence of apoptotic bodies and membrane blebbing |
| This compound | Depolarization of mitochondrial transmembrane potential |
| This compound | Release of mitochondrial cytochrome c into the cytosol |
| This compound | Dose-dependent activation of caspase-9 and caspase-3/7 |
Experimental Protocols
Cell Culture
-
Cell Line: H400 human oral squamous cell carcinoma.
-
Culture Medium: Prepare a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed H400 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Fluorescence Microscopy (AO/PI Double Staining)
-
Cell Seeding and Treatment: Seed H400 cells on coverslips in a 6-well plate and treat with this compound for the desired time.
-
Staining: Wash the cells with PBS and stain with a mixture of Acridine Orange (AO) and Propidium Iodide (PI) (10 µg/mL each).
-
Imaging: Observe the cells under a fluorescence microscope.
-
Live cells: Green fluorescence.
-
Early apoptotic cells: Green fluorescence with condensed or fragmented chromatin.
-
Late apoptotic/necrotic cells: Orange to red fluorescence.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed H400 cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism in H400 cells.
Caption: Workflow for H400 cell research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction, cell cycle arrest and in vitro anticancer activity of gonothalamin in a cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Goniothalamin's Impact on Hepatoblastoma (HepG2) Cells: A Detailed Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing search for novel anticancer agents, the natural compound Goniothalamin has demonstrated significant cytotoxic effects against hepatoblastoma (HepG2) cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The findings reveal that this compound induces apoptosis and causes cell cycle arrest in HepG2 cells, suggesting its promise as a candidate for liver cancer treatment.
Executive Summary
This compound, a styrylpyrone derivative isolated from plants of the Goniothalamus genus, exhibits selective cytotoxicity towards hepatoblastoma HepG2 cells while showing less sensitivity to normal liver cells.[1][2] This selectivity is a crucial attribute for a potential chemotherapeutic agent. The primary mechanisms of action identified are the induction of apoptosis, mediated by caspase-3 activation, and the arrest of the cell cycle at the G2/M phase.[1][2][3] This document outlines the key quantitative data from various assays, provides detailed experimental protocols for replication, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 and Chang Cells (72 hours)
| Assay Type | Cell Line | IC50 Value (µM) |
| MTT Assay | HepG2 | 4.6 (±0.23) |
| Chang | 35.0 (±0.09) | |
| LDH Leakage Assay | HepG2 | 5.20 (±0.01) |
| Chang | 32.5 (±0.04) |
Table 2: Cell Viability and Proliferation of HepG2 Cells Treated with this compound (72 hours)
| Assay Type | Treatment | Result |
| Trypan Blue Dye Exclusion | IC50 concentration | Viability Index: 52 ± 1.73% |
| BrdU Proliferation ELISA | 2.3 µM this compound | 19.8% of control proliferation |
Table 3: Cell Cycle Distribution of HepG2 Cells Treated with this compound (IC50)
| Treatment Duration | % of Cells in Sub-G1 Phase (Apoptosis) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Untreated | - | ~81.2% | ~6.8% | ~12.0% |
| 72 hours | Increased up to 59% | Decreased | - | G2/M arrest observed |
Experimental Protocols
Cell Culture
HepG2 and Chang liver cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cell Viability Assay
-
Seed HepG2 or Chang cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of cell growth.
LDH Leakage Assay
-
Culture cells in a 96-well plate as described for the MTT assay.
-
After treatment with this compound, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Maximum LDH release is determined by treating control cells with 1% Triton X-100.
-
Percentage of LDH release is calculated relative to the maximum release.
Cell Cycle Analysis by Flow Cytometry
-
Seed HepG2 cells in a 6-well plate and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Apoptosis Detection by Annexin V-FITC and PI Staining
-
Following treatment with this compound for 72 hours, harvest and wash the HepG2 cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Activity Assay
-
Treat HepG2 cells with this compound for 72 hours.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Quantify the post-mitochondrial caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit, following the manufacturer's protocol. The assay measures the cleavage of a specific caspase-3 substrate.
Visualizations
Caption: Experimental workflow for studying this compound's effects on HepG2 cells.
References
- 1. Selective Cytotoxicity of this compound against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of this compound against hepatoblastoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively induces apoptosis on human hepatoblastoma cells through caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Goniothalamin in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goniothalamin, a naturally occurring styryl-lactone compound found predominantly in plants of the Goniothalamus genus, has garnered significant interest within the scientific community. This is largely attributed to its potent cytotoxic and apoptotic activities against various cancer cell lines, marking it as a promising candidate for further investigation in drug development.[1][2][3] To facilitate this research, a robust and reliable analytical method for the quantification of this compound in plant extracts is paramount.
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound. The protocols detailed herein are designed to be readily implemented in a laboratory setting for quality control, phytochemical analysis, and pharmacokinetic studies.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The following protocol outlines a maceration-based extraction method suitable for obtaining this compound from the dried stem bark of Goniothalamus species.
Materials and Reagents:
-
Dried and powdered plant material (e.g., stem bark)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Petroleum ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chloroform (analytical grade)
-
Sonicator
-
Stirrer
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the powdered plant material.
-
Macerate the sample in 100 mL of hexane in a closed container for 24 hours in a dark environment.
-
Stir the mixture for 2 hours at room temperature.
-
Sonicate the mixture for 20 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process in triplicate and pool the extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator.
-
For HPLC analysis, dissolve the dried extract in chloroform to a final concentration of 0.1 mg/mL (100 ppm). If using a methanol extract, dissolve it in methanol.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient elution with: A) Ultrapure water B) Methanol |
| Gradient Program | 0-10 min: 50% B; 10-40 min: 50-100% B; 40-50 min: 100-60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Run Time | 50 minutes |
Preparation of Standard Solutions and Calibration Curve
Accurate quantification requires the generation of a standard curve using a certified reference standard of this compound.
Procedure:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a suitable solvent like chloroform.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 800 µg/mL (e.g., 10, 50, 100, 250, 500, and 800 µg/mL).
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
Method Validation
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for the intended application.
System Suitability Test (SST)
Before commencing any sample analysis, a system suitability test must be performed to ensure the chromatographic system is operating correctly.
Procedure:
-
Inject a standard solution of this compound (e.g., 100 µg/mL) five times.
-
Evaluate the following parameters against the acceptance criteria outlined in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Quantitative Data Summary
The performance of this HPLC method is summarized in the following table, providing key validation parameters.
Table 3: Summary of Method Validation Data for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 10 - 800 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 1.55 µg/mL |
| Limit of Quantification (LOQ) | 5.16 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the quantification of this compound in plant extracts.
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. The signaling cascade is complex and involves multiple pathways, with a significant role for p53 and mitochondrial-mediated events.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. Adherence to the outlined protocols for sample preparation, chromatographic analysis, and method validation will ensure the generation of high-quality, accurate data. This, in turn, will support the ongoing research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visual aid for the experimental workflow and the underlying biological mechanism of action.
References
Application Note: Preparation and In Vitro Application of Goniothalamin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a Goniothalamin stock solution using Dimethyl Sulfoxide (DMSO) and its application in standard in vitro cytotoxicity assays.
Introduction
This compound (GTN) is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus.[1][2][3] It has garnered significant interest in cancer research due to its demonstrated antiproliferative and pro-apoptotic activities against a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[2][4] Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, making Dimethyl Sulfoxide (DMSO) the solvent of choice for preparing concentrated stock solutions for in vitro experiments.
Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and obtaining accurate data on the compound's biological activity. This note details a standardized procedure for preparing a 10 mg/mL this compound stock solution and its subsequent dilution for use in cell-based assays.
Compound Data and Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| CAS Number | 17303-67-2 | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMSO | |
| Storage (in DMSO) | Short-term: 0°C; Long-term: -20°C |
Protocols
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (CAS: 17303-67-2)
-
Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Tare: Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Weigh: Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tared container. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mg/mL concentration.
-
Formula: Volume (mL) = Weight (mg) / Concentration (mg/mL)
-
Example: For 10 mg of this compound, 1 mL of DMSO is needed.
-
-
Dissolve: Add the calculated volume of DMSO to the container with the this compound powder.
-
Mix: Tightly cap the container and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the primary stock solution for treating cells in culture.
Materials:
-
10 mg/mL this compound stock solution (from Protocol 3.1)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock in cell culture medium. For example, dilute the 10 mg/mL stock 1:100 in medium to create a 100 µg/mL intermediate solution. This minimizes the volume of DMSO added to the final cell culture wells.
-
Final Dilution: Perform serial dilutions from the intermediate stock into fresh cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the highest concentration of this compound tested. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Use Immediately: Use the freshly prepared working solutions to treat cells immediately. Do not store diluted aqueous solutions.
Application Example: In Vitro Cytotoxicity and IC₅₀ Determination
This compound has demonstrated potent cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this effect.
Abbreviated MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the serially diluted this compound working solutions and the DMSO vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Comparative Cytotoxicity Data
The following table summarizes reported IC₅₀ values for this compound, highlighting its efficacy and selectivity.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| HepG2 | Hepatoblastoma | 72 hours | 4.6 µM | 0.92 µg/mL | |
| Chang | Normal Liver | 72 hours | 35.0 µM | 7.01 µg/mL | |
| MCF-7 | Breast Adenocarcinoma | 72 hours | - | 0.62 µg/mL | |
| HT29 | Colorectal Adenocarcinoma | 72 hours | - | 1.64 µg/mL | |
| A549 | Lung Adenocarcinoma | 72 hours | - | 2.01 µg/mL | |
| CHO | Chinese Hamster Ovary | - | 12.45 µM | 2.50 µg/mL |
Note: Conversion from µg/mL to µM is based on a molecular weight of 200.23 g/mol .
Visualized Workflows and Mechanisms
Experimental Workflow
The overall process from stock preparation to data analysis is a logical sequence of steps.
This compound-Induced Apoptotic Pathway
This compound primarily induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), upregulation of p53, and activation of a caspase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Goniothalamin solubility for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Goniothalamin solubility and precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to prepare stock solutions for cell culture experiments.[1][2] Acetone and ethanol have also been studied as potential solvents for cell culture applications, with acetone showing low toxicity at concentrations up to 1% (v/v).[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to achieve a high concentration, for example, 10 mg/mL.[1][2] Ensure the compound is fully dissolved by vortexing. This high-concentration stock can then be stored in aliquots at -20°C for future use.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO varies between cell lines. However, a final concentration of less than 0.5% (v/v) DMSO is generally considered safe for most cell culture systems. It is always recommended to include a solvent control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: My this compound precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
A4: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous solution like cell culture media. The compound's low aqueous solubility causes it to precipitate. To prevent this, avoid adding the high-concentration DMSO stock directly to your media. Instead, perform a serial dilution in pre-warmed (37°C) culture media. Adding the diluted stock dropwise while gently vortexing can also help.
Q5: The media with this compound looks fine at first, but a precipitate forms after a few hours in the incubator. Why does this happen?
A5: Delayed precipitation can be caused by several factors, including interactions with media components (salts, amino acids), changes in pH over time, or evaporation of the media, which increases the compound's concentration. Ensure your incubator has proper humidification and that your culture vessels are well-sealed to prevent evaporation. If the problem persists, you might consider trying a different basal media formulation.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions prepared in DMSO should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution.
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | |
| Low Media Temperature: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making dilutions. | |
| Delayed Precipitation | Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. |
| Evaporation: Water loss from the culture vessel increases the concentration of all components, including this compound, potentially pushing it past its solubility limit. | Ensure the incubator has adequate humidity. Make sure culture plates or flasks are properly sealed. | |
| Cell Viability Issues | Solvent Toxicity: The final concentration of DMSO may be toxic to your specific cell line. | Include a DMSO-only control in your experiments. It is advisable to keep the final DMSO concentration at or below 0.5% (v/v). |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| Saos-2 | Osteosarcoma | 1.83 ± 0.15 | 72 |
| A549 | Lung Adenocarcinoma | < 2 | 72 |
| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 | 72 |
| MCF-7 | Breast Adenocarcinoma | 0.62 ± 0.06 | 72 |
| HepG2 | Hepatoblastoma | ~1.0 | 72 |
| H400 | Oral Squamous Cell Carcinoma | Dose-dependent | Not specified |
| HeLa | Cervical Cancer | 13.28 ± 1.23 µM | Not specified |
Data compiled from multiple sources. The IC50 values can vary depending on the specific experimental conditions.
Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Max Concentration (v/v) | Notes |
| DMSO | < 0.5% | Most common solvent for this compound. |
| Ethanol | < 0.5% | Can be used, but check for cell line specific toxicity. |
| Acetone | < 1% | Shows low toxicity in some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Weigh out the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Add a small, fixed volume of each this compound dilution to the corresponding wells. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 0.5%). Include a DMSO-only control.
-
Visually inspect the plate for any signs of precipitation immediately after adding the compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the wells for any cloudiness or precipitate at various time points (e.g., 1, 4, 12, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Combination of this compound and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Goniothalamin Stability: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with goniothalamin. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a naturally occurring styryl-lactone, is moderately stable. Its stability is influenced by several factors including pH, temperature, and light exposure. It is known to be susceptible to degradation, particularly under acidic conditions.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, DMSO is commonly used to prepare stock solutions. However, it is crucial to keep the final concentration of DMSO in cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C for long-term storage. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light to prevent potential photodegradation.
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to pH-dependent degradation. It undergoes acidic hydrolysis, and the degradation follows pseudo-first-order kinetics. Studies on this compound-encapsulated nanoparticles have shown high stability at physiological pH (7.4), with disassembly and release of the compound under slightly acidic conditions (pH 5.5)[1][2]. This suggests that maintaining a neutral to slightly alkaline pH is preferable for enhancing its stability in aqueous environments.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are not extensively documented in the available literature, styryl-lactones as a class of compounds can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | This compound has low aqueous solubility. Adding a concentrated stock solution in an organic solvent (e.g., DMSO) directly to an aqueous buffer can cause it to precipitate out. | - Increase the proportion of the organic solvent in the final solution if the experimental design allows. - Prepare a more dilute stock solution. - Add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing. |
| Loss of biological activity over time in prepared solutions | This is likely due to the chemical degradation of this compound. Factors such as improper storage temperature, exposure to light, or inappropriate pH of the medium can accelerate this process. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -20°C or -80°C. - Ensure the pH of your experimental buffer is within a stable range for this compound (ideally neutral to slightly alkaline). - Protect all solutions from light. |
| Inconsistent experimental results | In addition to compound instability, this could be due to variability in the concentration of the stock solution from repeated freeze-thaw cycles or solvent evaporation. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Use tightly sealed vials to prevent solvent evaporation, especially for volatile solvents like methanol and ethanol. - Periodically check the concentration of your stock solution using a validated analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis | These are likely degradation products of this compound. The degradation pathway can be influenced by the solvent, pH, temperature, and light exposure. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). - Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
Stability Data Summary
While comprehensive quantitative data on this compound stability in various solvents is limited in publicly available literature, the following table summarizes the key findings and general recommendations.
| Solvent/Condition | Stability Profile | Storage Recommendation | Source/Inference |
| Acidic Aqueous Solution (e.g., HCl) | Unstable; undergoes hydrolysis following pseudo-first-order kinetics. | Not recommended for storage. Prepare fresh for immediate use if acidic conditions are required. | [3] |
| Neutral Aqueous Solution (pH ~7.4) | Relatively stable. | Can be used for short-term experiments. For storage, freezing is recommended. | [1][2] |
| DMSO | Generally stable when stored properly. | Store at -20°C or -80°C for long-term stability. Aliquot to avoid freeze-thaw cycles. Protect from light. | General lab practice for similar compounds. |
| Ethanol/Methanol | Expected to be moderately stable, but less is known compared to DMSO. | Store at low temperatures (-20°C). Be mindful of solvent evaporation. | General lab practice for similar compounds. |
| Elevated Temperature | Likely to accelerate degradation. | Avoid prolonged exposure to high temperatures. | General principles of chemical kinetics. |
| Light Exposure | Potentially unstable. | Protect from light by using amber vials or foil wrapping. | Precaution for styryl-lactone compounds. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (254 nm) and fluorescent light for a defined period. A dark control should be kept under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Data Evaluation: Monitor the decrease in the peak area of the parent this compound peak and the formation of any new peaks (degradation products).
Protocol 2: HPLC Method for Stability Assessment
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a general method and should be optimized and validated for the specific application.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
Potential side effects and toxicity of Goniothalamin in animal studies.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential side effects and toxicity of Goniothalamin observed in animal studies. The information is presented in a question-and-answer format to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
General Toxicity
Q1: What is the acute toxicity profile of this compound in rats?
A1: In an acute toxicity study, male Sprague-Dawley rats were given single intraperitoneal (IP) injections of this compound at doses of 100, 200, 300, 400, and 500 mg/kg. Doses up to 200 mg/kg were considered safe.[1][2] However, doses of 300, 400, and 500 mg/kg were associated with morbidities and mortalities.[1][2] Clinical signs of toxicity at 300 mg/kg included eye secretion, reduced mobility, and tremors, from which the animals recovered within four hours.[3] At 400 mg/kg, rats showed severe tremors, abdominal muscle contraction, and paralysis, leading to 57% mortality within 24 hours. A 500 mg/kg dose resulted in 100% mortality within the same timeframe.
Q2: Has a specific LD50 value for intraperitoneal administration of this compound in rats been determined?
A2: While a precise LD50 (the dose that is lethal to 50% of the animals) has not been explicitly calculated in the available studies, a dose-range finding study in Sprague-Dawley rats provides strong indications. In this study, a dose of 400 mg/kg resulted in 57% mortality, suggesting the LD50 is in this range.
Q3: What are the findings from sub-acute toxicity studies of this compound?
A3: In a 14-day sub-acute toxicity study, male Sprague-Dawley rats were administered a daily intraperitoneal dose of 42 mg/kg of this compound. This dose was well-tolerated, with no deaths or abnormal changes observed in hematology, biochemistry, or the histology of internal organs such as the liver, kidneys, lungs, heart, spleen, and brain.
Organ-Specific Toxicity
Q4: Does this compound exhibit hepatotoxicity in animal models?
A4: Based on the available acute and sub-acute toxicity studies in rats, this compound did not produce any significant abnormal changes in liver biochemistry or histology at the doses tested (up to 500 mg/kg in acute studies and 42 mg/kg in sub-acute studies).
Q5: Is there evidence of this compound-induced neurotoxicity in animal studies?
A5: Specific neurotoxicity studies, such as the open field test, have not been reported for this compound. However, clinical observations in acute toxicity studies in rats, such as reduced mobility, tremors, and paralysis at high doses (300-500 mg/kg), suggest potential neurotoxic effects. Researchers investigating neurotoxicity could consider employing a functional observational battery to systematically assess any behavioral or neurological changes.
Genotoxicity and Reproductive Toxicity
Q6: What is known about the genotoxicity of this compound?
A6: In vitro studies have shown that this compound is potentially genotoxic. A study using Chinese Hamster Ovary (CHO) cells demonstrated that this compound can induce chromosome aberrations, including chromatid and chromosome breaks, gaps, interchanges, and endoreduplications. As of now, in vivo genotoxicity studies, such as the micronucleus test or comet assay, have not been specifically reported for this compound.
Q7: Has the reproductive toxicity of this compound been evaluated in animal models?
A7: While comprehensive reproductive toxicity studies are limited, one study has reported this compound as an anti-fertility agent in rats. However, detailed information regarding the specific effects on reproductive organs, sperm parameters, or the estrous cycle from dedicated in vivo studies is not currently available. Researchers planning to investigate reproductive toxicity should consider evaluating parameters such as reproductive organ weight, histology, sperm analysis (motility, count, morphology), and estrous cycle monitoring.
Data Presentation
Table 1: Acute Toxicity of Intraperitoneal this compound in Male Sprague-Dawley Rats
| Dose (mg/kg) | Clinical Observations | Mortality Rate (within 24 hours) | Reference |
| 100 | No signs of toxicity | 0% | |
| 200 | No signs of toxicity | 0% | |
| 300 | Eye secretion, reduced mobility, tremors (recovery within 4 hours) | 0% | |
| 400 | Severe tremors, abdominal muscle contraction, paralysis | 57% | |
| 500 | Severe tremors, abdominal muscle contraction, paralysis | 100% |
Table 2: Sub-Acute Toxicity of Intraperitoneal this compound in Male Sprague-Dawley Rats
| Dose (mg/kg/day) | Duration | Key Findings | Reference |
| 42 | 14 days | Well-tolerated; no abnormal changes in hematology, biochemistry, or organ histology. |
Experimental Protocols
Acute Toxicity Study Protocol (Rat)
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200-230g).
-
Grouping: Animals are divided into control and treatment groups.
-
Test Substance Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO in Phosphate Buffered Saline) and administered as a single intraperitoneal (IP) injection. Doses used in a key study were 100, 200, 300, 400, and 500 mg/kg.
-
Control Group: Receives the vehicle only.
-
Observation: Animals are observed continuously for the first 4 hours and then daily for up to 14 days for clinical signs of toxicity and mortality.
-
Endpoint Analysis: At the end of the observation period, blood samples are collected for hematological and biochemical analysis. Animals are then euthanized, and major organs (liver, kidneys, lungs, heart, spleen, brain) are harvested for histological examination.
Sub-Acute Toxicity Study Protocol (Rat)
-
Animal Model: Male Sprague-Dawley rats.
-
Grouping: Animals are divided into control and treatment groups.
-
Test Substance Administration: this compound is administered daily via intraperitoneal injection for 14 consecutive days. A dose of 42 mg/kg/day has been used.
-
Control Group: Receives daily injections of the vehicle.
-
Observation: Animals are observed daily for any signs of toxicity, and body weight is recorded regularly.
-
Endpoint Analysis: At the end of the 14-day period, blood and organ samples are collected for hematological, biochemical, and histological analysis as described in the acute toxicity protocol.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound-induced cytotoxicity.
Experimental Workflows
References
Technical Support Center: Managing Off-Target Effects of Goniothalamin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniothalamin (GTN) in cellular models. Our goal is to help you manage potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound (GTN) is a naturally occurring styryl-lactone that exhibits potent anticancer activity.[1][2] Its primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] This is often initiated by DNA damage, which can be a result of increased oxidative stress within the cancer cells. GTN has been shown to decrease intracellular glutathione (GSH) levels and increase the production of reactive oxygen species (ROS). This cellular stress can lead to the upregulation of p53, a tumor suppressor protein, which in turn triggers the mitochondrial apoptotic pathway. This pathway involves the activation of caspases, which are key executioner proteins in apoptosis. GTN has also been observed to cause cell cycle arrest, often at the G2/M or S phase, in various cancer cell lines.
Q2: Is this compound selective for cancer cells? What are the potential off-target effects on normal cells?
Several studies suggest that this compound exhibits selective cytotoxicity towards various cancer cell lines while showing lower toxicity to some normal cell lines. For instance, GTN has been reported to be cytotoxic to ovarian cancer cells (Caov-3) without causing cell death in normal kidney cells (MDBK). It also showed lower toxicity to the normal liver Chang cell line compared to the chemotherapeutic drug doxorubicin. However, it's important to note that off-target effects on normal cells can occur, and the selectivity is not absolute. Some studies have reported undesirable effects, including genotoxicity and apoptosis induction, in non-tumorigenic cell lines such as HB4a mammary epithelial cells. Therefore, it is crucial to establish a therapeutic window by testing a range of concentrations on both cancerous and relevant normal cell lines in your experiments.
Q3: What are the key signaling pathways affected by this compound?
This compound influences several critical signaling pathways in cancer cells. The primary pathway affected is the intrinsic (mitochondrial) apoptosis pathway. This is often triggered by DNA damage and oxidative stress, leading to the activation of p53. Activated p53 can then initiate a cascade involving the activation of caspase-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis. Additionally, GTN has been shown to suppress the PI3K/Akt signaling pathway, which is a key pathway for cell survival and proliferation, further promoting apoptosis in cancer cells. Some studies also suggest an association with endoplasmic reticulum (ER) stress-induced activation of JNK.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal (non-cancerous) control cell lines. | 1. Concentration of this compound is too high. 2. Extended exposure time. 3. The specific normal cell line is particularly sensitive to GTN. | 1. Perform a dose-response curve for both your cancer and normal cell lines to determine the IC50 values and a selective concentration range. Start with a lower concentration range based on published data (e.g., 2.3 µM to 9.4 µM for HepG2 cells).2. Optimize the incubation time. Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to find the optimal window for selective cancer cell killing.3. Use a different or additional normal cell line relevant to the cancer type being studied for comparison. |
| Inconsistent or no induction of apoptosis in the cancer cell line. | 1. Sub-optimal concentration of this compound. 2. Cell line resistance. 3. Incorrect timing of apoptosis assessment. 4. Issues with the apoptosis detection assay. | 1. Titrate the concentration of GTN. Ensure the concentration used is sufficient to induce apoptosis in your specific cell line, based on your dose-response studies.2. Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) in your cell line. Some cell lines may have mutations that confer resistance.3. Perform a time-course experiment. Apoptosis is a dynamic process; assess for early (e.g., Annexin V staining) and late (e.g., DNA fragmentation) markers at different time points.4. Include positive and negative controls for your apoptosis assay (e.g., a known apoptosis inducer like staurosporine). Ensure reagents are fresh and the protocol is followed correctly. |
| Unexpected cell cycle arrest phase or no arrest observed. | 1. Cell line-specific response. 2. Concentration of this compound. 3. Cell synchronization issues. | 1. Confirm the expected cell cycle arrest phase for your specific cell line from the literature if available. Different cell lines may arrest at different phases (e.g., S phase in HeLa cells, G2/M in MDA-MB-231 cells).2. Vary the concentration of GTN. The concentration can influence the cell cycle arrest profile.3. If using synchronized cells, ensure the synchronization protocol is effective by running a control sample for cell cycle analysis before adding GTN. |
| High background in cytotoxicity assays (e.g., MTT, SRB). | 1. This compound interference with the assay. 2. Contamination of cell cultures. 3. Solvent (e.g., DMSO) toxicity. | 1. Run a cell-free control with GTN and the assay reagents to check for direct chemical interference.2. Regularly check cultures for contamination (e.g., mycoplasma).3. Ensure the final concentration of the solvent is low and consistent across all wells. Include a solvent-only control. |
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatoblastoma | 4.6 (±0.23) | 72 | |
| Chang | Normal Liver | 35.0 (±0.09) | 72 | |
| HeLa | Cervical Cancer | ~16 (converted from 3.2 µg/ml) | Not Specified | |
| HT29 | Colon Cancer | Not Specified | Not Specified | |
| MCF-7 | Breast Carcinoma | Not Specified | Not Specified | |
| H400 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | |
| HL-60 | Promyelocytic Leukemia | ~22.5 (converted from 4.5 µg/mL) | 72 | |
| CEM-SS | T-lymphoblastic Leukemia | ~12 (converted from 2.4 µg/mL) | 72 | |
| COR-L23 | Lung Carcinoma | ~17.5 (converted from 3.51 µg/ml) | Not Specified | |
| LS174T | Colon Cancer | ~2.5 (converted from 0.51 µg/ml) | Not Specified | |
| MCF-7 | Breast Cancer | ~4.7 (converted from 0.95 µg/ml) | Not Specified | |
| Skin Fibroblast | Normal | ~133.5 (converted from 26.73 µg/ml) | Not Specified | |
| Human Fibroblast | Normal | ~60 (converted from 11.99 µg/ml) | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions. It is always recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
Procedure:
-
Treat cells with this compound as in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound-induced signaling pathway leading to apoptosis.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for off-target toxicity.
References
Troubleshooting inconsistent results in Goniothalamin cytotoxicity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniothalamin in cytotoxicity assays. Inconsistent results can arise from various factors, from the inherent properties of this natural product to specific experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound (GTN) is a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus.[1][2] It has demonstrated potent anticancer activity in various cancer cell lines.[2][3] The primary mechanism of its cytotoxicity is the induction of apoptosis (programmed cell death).[1] This is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of mitochondrial-mediated apoptotic pathways. Key events include the release of cytochrome c, activation of caspases (like caspase-3, -7, and -9), and cell cycle arrest, typically at the G2/M phase.
Q2: I am observing lower than expected potency with this compound in my cytotoxicity assay. What are the potential causes?
Several factors can contribute to reduced potency:
-
Compound Stability and Solubility: this compound, being a lipophilic natural product, may have poor solubility in aqueous culture media. Precipitation of the compound can lead to a lower effective concentration. Ensure complete dissolution in a suitable solvent like DMSO before diluting in media, and visually inspect for any precipitate under a microscope.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It's crucial to use a cell line known to be responsive or to determine the sensitivity of your specific cell line.
-
Cell Density: The number of cells seeded can significantly impact results. High cell density can lead to nutrient depletion and changes in cell growth phases, potentially masking the cytotoxic effects.
-
Incubation Time: The cytotoxic effect of this compound is often time-dependent. Shorter incubation times may not be sufficient to observe significant cell death.
Q3: My results show significant well-to-well and day-to-day variability. How can I improve consistency?
Inconsistent results are a common challenge in cytotoxicity assays. To improve reproducibility:
-
Consistent Cell Culture Practices: Maintain a consistent routine for cell culture, including media composition, serum batches, and cell passage number. Ensure cells are in the exponential growth phase at the time of seeding.
-
Accurate Pipetting: Inaccurate pipetting can introduce significant errors. Use calibrated pipettes, ensure a homogenous single-cell suspension before seeding, and consider avoiding the outer wells of the plate which are more prone to evaporation.
-
Solvent Control: High concentrations of solvents like DMSO can be toxic to cells. Keep the final DMSO concentration low (typically below 0.5%) and include a vehicle control (media with the same DMSO concentration) in every experiment.
Troubleshooting Guide
Issue 1: High background or false positives in colorimetric assays (e.g., MTT, XTT).
-
Question: My untreated control wells show high absorbance, or my results suggest this compound is increasing cell viability. What could be wrong?
-
Answer: This is a frequent issue with natural products.
-
Direct Reagent Reduction: this compound, like other natural products rich in certain chemical groups, may directly reduce the tetrazolium salt (MTT) to formazan, leading to a false positive signal.
-
Solution: Run a cell-free control containing only media, this compound at the highest concentration used, and the MTT reagent. A color change in this well indicates direct reduction. If this occurs, consider using a different cytotoxicity assay, such as the LDH assay, which measures membrane integrity.
-
-
Compound Color Interference: If the this compound solution itself is colored, it can interfere with absorbance readings.
-
Solution: Include a blank control with the compound in media (no cells) to measure and subtract the background absorbance.
-
-
Precipitation: Precipitated this compound can scatter light, leading to artificially high absorbance readings.
-
Solution: Visually inspect the wells for precipitate. Improve solubility by ensuring the stock solution is fully dissolved before adding to the media.
-
-
Issue 2: Low absorbance values or weak cytotoxic effect.
-
Question: I am not observing a significant decrease in cell viability even at high concentrations of this compound. Why?
-
Answer: This could be due to several factors related to your experimental setup.
-
Sub-optimal Cell Density: If too few cells are seeded, the signal-to-noise ratio may be too low to detect a cytotoxic effect.
-
Solution: Optimize the cell seeding density for your specific cell line to ensure they are in a healthy, proliferative state during the assay.
-
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer duration to become apparent.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Incomplete Formazan Solubilization (MTT Assay): If the purple formazan crystals are not fully dissolved, the absorbance reading will be artificially low.
-
Solution: Ensure an adequate volume of a suitable solubilization solvent (e.g., DMSO, buffered SDS solution) is used. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatoblastoma | 72 | 4.6 (±0.23) | |
| Chang (Normal Liver) | Normal Liver | 72 | 35.0 (±0.09) | |
| LS-174T | Colon Cancer | Not Specified | ~2.54 (0.51 µg/ml) | |
| MCF-7 | Breast Cancer | Not Specified | ~4.73 (0.95 µg/ml) | |
| COR-L23 | Lung Carcinoma | Not Specified | ~17.5 (3.51 µg/ml) | |
| Saos-2 | Osteosarcoma | 72 | ~3.09 (0.62 µg/ml) | |
| A549 | Lung Adenocarcinoma | 72 | ~10.0 (2.01 µg/ml) | |
| UACC-732 | Breast Carcinoma | 72 | ~4.18 (0.84 µg/ml) | |
| HT29 | Colorectal Adenocarcinoma | 72 | ~5.88 (1.18 µg/ml) |
Note: IC50 values converted from µg/ml to µM using a molecular weight of 200.22 g/mol for this compound.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO used in the treatment wells.
-
Blank Control: Culture medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Incubate the plate at room temperature in the dark for at least 15 minutes (or longer if needed) on a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank control absorbance.
-
Visualizations
Caption: General experimental workflow for a this compound cytotoxicity MTT assay.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.
References
- 1. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing degradation of Goniothalamin during purification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Goniothalamin during purification.
Troubleshooting Guides
Problem: Low yield of this compound after purification.
| Possible Cause | Troubleshooting Step | Rationale |
| pH-induced Degradation | Maintain the pH of all solutions between 6.0 and 7.5 throughout the extraction and purification process. Use buffered solutions (e.g., phosphate buffer) to ensure pH stability. Avoid strongly acidic or basic conditions. | This compound is susceptible to hydrolysis of its lactone ring, particularly under basic conditions, and can also be unstable in acidic environments. Studies have shown it has high stability at a physiological pH of 7.4 but can disassemble under slightly acidic conditions (pH 5.5)[1]. |
| Thermal Degradation | Perform all extraction and purification steps at low temperatures (4-8°C). Use a refrigerated centrifuge and conduct chromatography in a cold room or with a jacketed column. Avoid prolonged exposure to elevated temperatures during solvent evaporation; use rotary evaporation under reduced pressure at a low temperature. | Heat can accelerate the degradation of this compound. While specific temperature limits are not well-documented, as a general precaution for natural products, lower temperatures minimize chemical degradation. |
| Oxidative Degradation | Degas all solvents before use. Consider adding antioxidants, such as Butylated hydroxytoluene (BHT) or Ascorbic acid, to the extraction solvent and during storage. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon). | This compound's structure, containing a styryl group, is susceptible to oxidation. The use of antioxidants can help mitigate this degradation pathway[2]. |
| Photodegradation | Protect all solutions containing this compound from light by using amber glassware or by wrapping containers in aluminum foil. Minimize exposure to ambient light during all experimental procedures. | The styryl moiety in this compound makes it prone to photodegradation upon exposure to UV or visible light. |
Problem: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Lactone Ring | Analyze the sample by LC-MS to identify the mass of the unknown peak. The hydrolyzed product will have a molecular weight corresponding to this compound + 18 (H₂O). | Under non-optimal pH conditions, the lactone ring of this compound can hydrolyze to form a more polar hydroxy carboxylic acid, which will have a different retention time in reverse-phase chromatography. |
| Oxidation Products | Check for the presence of multiple new peaks, as oxidation can lead to various byproducts. Use LC-MS to identify potential oxidized derivatives. | The styryl group and other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products. |
| Isomerization | Evaluate the possibility of cis-trans isomerization of the styryl double bond if the purification process involves exposure to light or heat. | The trans configuration of the styryl group in this compound is generally more stable, but energy input (light or heat) can cause isomerization to the cis form, which will likely have a different chromatographic profile. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound extracts and purified fractions?
A1: To minimize degradation, this compound extracts and purified fractions should be stored at low temperatures (-20°C or preferably -80°C) in amber vials under an inert atmosphere (nitrogen or argon). It is advisable to dissolve the compound in a suitable solvent that has been degassed and to which an antioxidant has been added.
Q2: Which solvents are recommended for the extraction and purification of this compound?
A2: Non-polar to moderately polar solvents such as hexane, ethyl acetate, and dichloromethane are commonly used for the extraction of this compound from plant material. For chromatographic purification, solvent systems like hexane-ethyl acetate or chloroform-methanol are often employed. It is crucial to use high-purity, degassed solvents to prevent oxidative degradation.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate this compound from its potential degradation products. By running samples at different stages of the purification process, you can identify and quantify any degradation that has occurred. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of purity.
Q4: Are there any specific precautions to take during column chromatography?
A4: Yes. To prevent degradation on the column:
-
Use high-quality silica gel or other stationary phase.
-
Perform the chromatography at a low temperature if possible.
-
Work quickly to minimize the time the compound spends on the column.
-
Ensure the solvents used are neutral and free of acidic or basic impurities.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder.
-
Solvent Extraction:
-
Soxhlet extraction: Extract the powdered plant material with hexane or ethyl acetate for 6-8 hours.
-
Maceration: Soak the powdered plant material in hexane or ethyl acetate at room temperature for 24-48 hours with occasional stirring. Protect the mixture from light.
-
-
Solvent Removal: Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the crude extract at -20°C under an inert atmosphere.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by TLC, spotting for the presence of this compound (visualized under UV light).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator at low temperature.
-
Crystallization: If a crystalline solid is desired, dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and allow it to crystallize at a low temperature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound purification.
References
Interpreting unexpected peaks in HPLC analysis of Goniothalamin.
This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals interpret and resolve issues related to unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Goniothalamin.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of unexpected peaks in an HPLC chromatogram?
Unexpected peaks, often called "ghost peaks," can originate from various sources. These include contamination of the mobile phase, solvents, or glassware; carryover from previous injections; column degradation or contamination; and the degradation of the analyte itself.[1][2][3] It's crucial to perform systematic checks, such as running blank injections (mobile phase only), to diagnose the source.[1][4]
Q2: Is this compound known to be unstable under certain conditions?
Yes, like many natural products containing a lactone ring, this compound can be susceptible to degradation. Forced degradation studies, which intentionally expose the drug to harsh conditions like acid, base, oxidation, heat, or light, are used to identify potential degradation products. These degradation products will appear as new peaks in the HPLC analysis. For instance, hydrolysis (reaction with water) can open the lactone ring, creating a new, more polar compound that would likely elute earlier in a reversed-phase HPLC method.
Q3: What is a "blank injection" and why is it important for troubleshooting?
A blank injection consists of running the HPLC method with only the mobile phase or the sample solvent (without the analyte). It is a critical first step in troubleshooting unexpected peaks. If the unexpected peak appears in the blank run, it indicates that the source of the peak is within the HPLC system itself (e.g., contaminated solvents, tubing, or detector cell) and not from the sample.
Q4: What is a "forced degradation study" and how does it relate to unexpected peaks?
A forced degradation or stress study is the intentional degradation of a drug substance by exposing it to more severe conditions than it would typically encounter during storage, such as strong acids, bases, heat, light, and oxidizing agents. The purpose is to identify the likely degradation products and establish the degradation pathways for the molecule. The resulting degradation products appear as new peaks in the chromatogram, and this information is vital for developing a "stability-indicating" analytical method that can accurately measure the drug in the presence of its impurities.
Troubleshooting Guide for Unexpected Peaks
Problem 1: A peak appears in my blank injection (Ghost Peak).
This indicates the peak originates from the system, not the sample.
-
Possible Cause 1: Contaminated Mobile Phase or Solvents.
-
Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents from a reliable source. Ensure all glassware is scrupulously clean. Degassing the mobile phase can also prevent issues caused by dissolved air.
-
-
Possible Cause 2: System Contamination / Carryover.
-
Solution: This occurs when remnants of a previous sample are injected with the current one. Implement a rigorous needle and injector wash protocol with a strong solvent. If contamination is suspected in the system, flush the pump, lines, and detector cell.
-
-
Possible Cause 3: Column Contamination.
-
Solution: Contaminants from previous samples can accumulate on the column. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase columns). If the problem persists, the guard column or the analytical column may need replacement.
-
Problem 2: New peaks appear in the this compound sample, but not in the blank.
This suggests the peaks are related to the sample itself.
-
Possible Cause 1: Sample Degradation.
-
Solution: this compound may have degraded after sample preparation. Protect samples from light and heat, and analyze them as quickly as possible after preparation. Consider the pH of your sample solvent; instability can be pH-dependent. Forced degradation studies can help confirm if the unexpected peaks match known degradants.
-
-
Possible Cause 2: Contaminated Sample or Diluent.
-
Solution: Ensure the solvent used to dissolve the this compound standard or sample is pure and free of contaminants. Filter all samples before injection to remove particulate matter.
-
-
Possible Cause 3: Co-eluting Impurities from the Source Material.
-
Solution: If the this compound was isolated from a natural source, the unexpected peaks could be other closely related natural products extracted along with it. Method optimization, such as changing the mobile phase composition, gradient slope, or even the column chemistry, may be required to resolve these peaks.
-
Logical Troubleshooting Workflow
A systematic approach is key to efficiently identifying the source of unexpected peaks. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols & Data
Protocol: HPLC System Flush for Ghost Peak Removal
This protocol is a general procedure to clean a contaminated HPLC system. Always consult your instrument's manual for specific instructions.
-
Preparation: Remove the column and guard column, and replace them with a union or a short piece of PEEK tubing. This isolates the column from the cleaning procedure.
-
Reservoir Cleaning: Discard old mobile phase and clean the reservoirs thoroughly with a suitable solvent (e.g., isopropanol), followed by a rinse with HPLC-grade water and then the new mobile phase solvent.
-
Systematic Flush: Sequentially flush all pump lines with a series of solvents. A common sequence for a reversed-phase system is:
-
HPLC-grade Water (to remove salts and buffers)
-
Isopropanol or Methanol
-
Acetonitrile
-
Return to the initial mobile phase composition.
-
-
Flow Rate and Duration: Flush each solvent for at least 20-30 minutes at a moderate flow rate (e.g., 1-2 mL/min).
-
Equilibration: Once the system is clean, install the column and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol: Sample Preparation for Stability Assessment
To test if unexpected peaks are from degradation, prepare the this compound sample under different conditions.
-
Control Sample: Prepare the this compound sample as usual in your standard diluent and inject it immediately.
-
Stressed Samples:
-
Light Exposure: Prepare a sample and leave it exposed to ambient lab light on a benchtop for several hours before injection.
-
Heat Exposure: Prepare a sample and gently heat it (e.g., 40-50°C) for a short period (e.g., 1 hour) before injection.
-
-
Analysis: Run all three samples (Control, Light-Stressed, Heat-Stressed) using the same HPLC method. Compare the chromatograms to see if the area of the unexpected peaks increases in the stressed samples, which would indicate they are degradation products.
Data Presentation: Example HPLC Method Parameters
While specific methods vary, the following table provides a typical starting point for the analysis of styryl-lactones like this compound on a reversed-phase column.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Example: 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 25-30 °C |
Note: The addition of an acid like TFA or formic acid improves peak shape for many natural products. Method validation should be performed to ensure the method is specific, linear, accurate, and precise.
This compound Degradation Pathway Visualization
This compound's structure includes a lactone, which is an ester within a ring. A primary degradation pathway, especially under acidic or basic conditions, is hydrolysis, which opens this ring to form a more polar carboxylic acid.
Caption: Potential hydrolytic degradation of this compound.
References
Adjusting Goniothalamin treatment time for optimal apoptosis induction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing goniothalamin treatment time to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1] This is often initiated by cellular stress, including oxidative stress, DNA damage, and endoplasmic reticulum (ER) stress.[2][3][4] Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, particularly caspase-9 and the executioner caspases-3 and -7.
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The optimal treatment time for this compound-induced apoptosis is highly dependent on the cell line and the concentration used. Early apoptotic events, such as the generation of reactive oxygen species (ROS), can be detected as early as 30 minutes in some cell lines. However, significant apoptotic populations, as measured by Annexin V staining or caspase activation, are typically observed between 6 to 48 hours. It is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal window for your specific model.
Q3: Does this compound affect the cell cycle?
A3: Yes, this compound has been shown to induce cell cycle arrest in several cancer cell lines. For instance, it can cause G2/M phase arrest in HeLa cells and S phase arrest in H400 oral cancer cells. This cell cycle arrest is often a precursor to apoptosis. When designing experiments, it is useful to analyze the cell cycle in conjunction with apoptotic markers.
Q4: Is this compound cytotoxic to all cell types?
A4: this compound has demonstrated selective cytotoxicity, showing higher potency against various cancer cell lines while having less effect on normal, non-cancerous cells. However, the sensitivity can vary significantly among different cancer cell lines. Therefore, it is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay like the MTT assay.
Troubleshooting Guide
Issue 1: I am not observing significant apoptosis after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Time. The time point chosen for analysis may be too early or too late. Apoptosis is a dynamic process; early markers appear before late-stage events like DNA fragmentation.
-
Solution: Perform a time-course experiment. Analyze samples at multiple time points (e.g., 3, 6, 12, 24, 48 hours) to capture the peak of apoptotic activity. Use markers for both early (e.g., Annexin V staining, mitochondrial membrane potential loss) and late (e.g., cleaved PARP, DNA fragmentation) apoptosis.
-
-
Possible Cause 2: Incorrect Concentration. The concentration of this compound may be too low to induce a response or so high that it causes rapid necrosis instead of apoptosis.
-
Solution: First, determine the IC50 value for your cell line using an MTT or similar cell viability assay with a 24-72 hour treatment period. Then, test a range of concentrations around the IC50 value in your apoptosis assays.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may be resistant to this compound.
-
Solution: Review literature for studies using your specific cell line. If none exist, consider testing a positive control compound known to induce apoptosis in your cells to ensure the assay is working correctly.
-
Issue 2: My Western blot results for caspase activation are inconsistent.
-
Possible Cause 1: Timing Mismatch. The peak expression of different caspases occurs at different times. For example, the initiator caspase-9 is activated before the executioner caspase-3/7.
-
Solution: In a time-course experiment, probe for both initiator and executioner caspases. For instance, in SK-BR-3 cells, cleaved caspase-9 and -7 expression was maximal at 6 hours and then declined. Harvesting cells too late may miss the peak activation.
-
-
Possible Cause 2: Antibody Quality. The primary antibody may not be specific or sensitive enough to detect the cleaved (active) form of the caspase.
-
Solution: Use an antibody specifically validated for detecting the cleaved fragment of the target caspase. Include positive and negative control cell lysates to verify antibody performance. A common positive control is cells treated with staurosporine.
-
Issue 3: Annexin V/PI flow cytometry shows a high percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Possible Cause: Treatment time is too long or concentration is too high. Prolonged exposure or high concentrations of a cytotoxic agent can push cells from early apoptosis into late apoptosis and secondary necrosis, where membrane integrity is lost.
-
Solution: Reduce the treatment duration. Analyze earlier time points to detect the early apoptotic population (Annexin V+/PI-). Also, consider lowering the this compound concentration.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| HeLa | Cervical Cancer | 24 | 13.28 µM | |
| H400 | Oral Squamous Carcinoma | 24 | Not specified, dose-dependent | |
| Jurkat | T-cell Leukemia | 24 | Not specified, tested at 50 µM | |
| SK-BR-3 | Breast Cancer | Not specified | Tested at 20 µg/ml (~100 µM) | |
| HepG2 | Hepatoblastoma | 72 | Not specified | |
| VSMCs | Vascular Smooth Muscle | 72 | 22 µM |
Table 2: Time-Dependent Effects of this compound Treatment
| Cell Line | Assay | Time Point | Observed Effect | Reference |
| Jurkat | GSH Assay | 30 min | Significant loss of glutathione (GSH) | |
| Jurkat | Cytochrome c Release | 1 h | Release of cytochrome c from mitochondria | |
| HeLa | JC-1 Staining | 3-6 h | Loss of mitochondrial membrane potential | |
| Jurkat | Western Blot | 3-4 h | Cleavage of pro-caspase-3 to its active subunit | |
| SK-BR-3 | Western Blot | 6 h | Maximal induction of cleaved caspase-9 and -7 | |
| SK-BR-3 | Western Blot | 9 h | Significant increase in Bax/Bcl-2 ratio | |
| HeLa | Annexin V Assay | 12 h | Increased percentage of apoptotic cells (16.59%) | |
| HeLa | Flow Cytometry | 24-72 h | Time-dependent increase in apoptotic cells |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the IC50 value of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with a series of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Analysis by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of this compound for the predetermined optimal time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase to minimize membrane damage. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
3. Western Blotting for Apoptotic Markers
This protocol detects changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for determining optimal this compound treatment time.
References
- 1. This compound induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Goniothalamin toxicity to normal cells in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Goniothalamin (GTN) in in vitro settings. Our goal is to help you minimize this compound's toxicity to normal cells while maximizing its anti-cancer efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: this compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity to normal cells.[1][2][3] For instance, studies have shown a significantly higher IC50 value in normal human bone marrow-derived mesenchymal stem cells (HMSC) compared to various cancer cell lines, indicating a favorable selectivity index.[1] Similarly, this compound was found to be less toxic to normal liver Chang cells and normal kidney (MDBK) cells compared to hepatoblastoma (HepG2) and ovarian cancer (Caov-3) cells, respectively.
Q2: What is the primary mechanism of action of this compound in inducing cancer cell death?
A2: this compound primarily induces apoptosis (programmed cell death) in cancer cells. This is often initiated by DNA damage and oxidative stress, leading to the activation of caspase-dependent mitochondrial pathways. Additionally, this compound can induce cell cycle arrest, typically at the G2/M or S phase, further inhibiting cancer cell proliferation.
Q3: How can I reduce the toxicity of this compound to my normal cell lines in co-culture experiments?
A3: Several strategies can be employed to minimize this compound's toxicity to normal cells:
-
Dose Optimization: Titrate the concentration of this compound to a level that is cytotoxic to the cancer cells but minimally affects the normal cells. This can be determined by generating dose-response curves for each cell line.
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can facilitate targeted delivery to cancer cells, thereby reducing off-target effects on normal cells.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents at lower concentrations can enhance the anti-cancer effect synergistically while minimizing toxicity to normal cells.
Q4: Are there any known issues with this compound's solubility in cell culture media?
A4: this compound is a relatively lipophilic compound and may have limited solubility in aqueous solutions like cell culture media. To ensure proper dissolution, it is typically dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted to the final concentration in the culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug incubation time.3. Differences in cell passage number or health.4. Instability of this compound in solution.5. Pipetting errors. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Strictly adhere to the predetermined incubation period.3. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.4. Prepare fresh this compound stock solutions regularly and store them properly.5. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| This compound is not inducing apoptosis in the cancer cell line | 1. Cell line may be resistant to this compound-induced apoptosis.2. Sub-optimal concentration of this compound used.3. Incorrect timing of apoptosis assessment.4. Issues with the apoptosis detection assay. | 1. Verify the sensitivity of your cell line to this compound from the literature or perform a preliminary dose-response experiment.2. Perform a dose-response study to determine the optimal apoptotic concentration.3. Conduct a time-course experiment to identify the optimal time point for apoptosis detection.4. Ensure the apoptosis assay is performed correctly and use appropriate positive and negative controls. |
| Higher than expected toxicity observed in normal cell lines | 1. The specific normal cell line may be particularly sensitive to this compound.2. The concentration of this compound is too high.3. Extended incubation time.4. Solvent (e.g., DMSO) toxicity. | 1. Review the literature for data on this compound's toxicity in your specific normal cell line.2. Re-evaluate the dose-response curve for the normal cell line and select a lower, non-toxic concentration.3. Reduce the incubation time.4. Ensure the final solvent concentration is non-toxic to the cells. |
| Unexpected cell cycle arrest phase (or lack thereof) | 1. Cell-line specific response to this compound.2. The concentration of this compound may influence the type of cell cycle arrest.3. Asynchronous cell population. | 1. The phase of cell cycle arrest can be cell-type dependent.2. Test a range of this compound concentrations.3. Synchronize the cells before treatment for a more uniform response. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Cancer Cell Lines | ||||
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | |
| MCF-7 | Breast Adenocarcinoma | 72 | 0.83 ± 0.12 | |
| UACC-732 | Breast Carcinoma | 72 | 1.85 ± 0.15 | |
| A549 | Lung Adenocarcinoma | 72 | 2.01 ± 0.28 | |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05 | |
| HepG2 | Hepatoblastoma | 72 | 4.6 ± 0.23 µM | |
| P-388 | Murine Lymphocytic Leukemia | - | 0.19 | |
| Col-2 | Colon Cancer | - | 0.36 | |
| T24 | Bladder Cancer | - | 0.39 | |
| Lu-1 | Lung Cancer | - | 0.54 | |
| KB | Oral Nasopharyngeal Cancer | - | 0.56 | |
| ASK | Rat Glioma | - | 0.67 | |
| Normal Cell Lines | ||||
| HMSC | Human Mesenchymal Stem Cells | 72 | 6.23 ± 1.29 | |
| Chang | Normal Liver | 72 | 35.0 ± 0.09 µM | |
| HEK-293 | Human Embryonic Kidney | - | 0.50 | |
| Skin Fibroblast | Normal Skin Fibroblast | 72 | 26.73 ± 1.92 | |
| Human Fibroblast | Normal Human Fibroblast | 72 | 11.99 ± 0.15 |
Table 2: Selectivity Index (SI) of this compound
The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Cancer Cell Line | Normal Cell Line | SI Value | Reference |
| Saos-2 | HMSC | 10.02 ± 1.49 | |
| MCF-7 | HMSC | 7.51 ± 1.12 | |
| UACC-732 | HMSC | 3.36 ± 0.45 | |
| A549 | HMSC | 3.10 ± 0.49 | |
| HT29 | HMSC | 3.80 ± 0.41 | |
| HepG2 | Chang | 7.6 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
PBS
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with the provided lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Selective Cytotoxicity of this compound against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of this compound and Sol-Gel-Derived Bioactive Glass 45S5 Enhances Growth Inhibitory Activity via Apoptosis Induction and Cell Cycle Arrest in Breast Cancer Cells MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Goniothalamin and Doxorubicin
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of Goniothalamin, a natural styryl-lactone, and Doxorubicin, a conventional chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative potencies, mechanisms of action, and selectivity against cancerous and normal cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Doxorubicin against a range of human cancer and normal cell lines, as determined by various in vitro cytotoxicity assays. The data highlights the differential sensitivity of cell lines to these two compounds and underscores the time-dependent nature of their cytotoxic effects.
| Compound | Cell Line | Cell Type | Incubation Time | Assay | IC50 Value | Source |
| This compound | Saos-2 | Osteosarcoma | 72h | MTT | 0.62±0.06 µg/mL | [1] |
| A549 | Lung Adenocarcinoma | 72h | MTT | 0.62±0.06 µg/mL | [1] | |
| UACC-732 | Breast Carcinoma | 72h | MTT | 1.10±0.11 µg/mL | [1] | |
| HT29 | Colorectal Adenocarcinoma | 72h | MTT | 1.64±0.05 µg/mL | [1] | |
| MCF-7 | Breast Adenocarcinoma | 72h | MTT | 0.62±0.06 µg/mL | [1] | |
| HMSC | Normal Mesenchymal Stem Cell | 72h | MTT | 6.23±1.29 µg/mL | ||
| HepG2 | Hepatoblastoma | 72h | MTT | 4.6±0.23 µM | ||
| Chang | Normal Liver | 72h | MTT | 35.0±0.09 µM | ||
| MDA-MB-231 | Breast Cancer | - | - | 44.65 µM | ||
| MCF-10A | Normal Breast Epithelial | - | - | >80 µM | ||
| HL-60 | Promyelocytic Leukemia | 72h | MTT | 4.5 µg/mL | ||
| CEM-SS | T-lymphoblastic Leukemia | 72h | MTT | 2.4 µg/mL | ||
| P-388 | Murine Lymphocytic Leukemia | - | SRB | 0.19 µg/mL | ||
| Col-2 | Colon Cancer | - | SRB | 0.36 µg/mL | ||
| T24 | Bladder Cancer | - | SRB | 0.39 µg/mL | ||
| HEK-293 | Normal Embryonic Kidney | - | SRB | 0.50 µg/mL | ||
| Doxorubicin | Saos-2 | Osteosarcoma | 72h | MTT | 0.23±0.40 µg/mL | |
| A549 | Lung Adenocarcinoma | 72h | MTT | 0.77±0.12 µg/mL | ||
| UACC-732 | Breast Carcinoma | 72h | MTT | 0.38±0.04 µg/mL | ||
| HT29 | Colorectal Adenocarcinoma | 72h | MTT | 0.76±0.08 µg/mL | ||
| MCF-7 | Breast Adenocarcinoma | 72h | MTT | 0.22±0.02 µg/mL | ||
| HMSC | Normal Mesenchymal Stem Cell | 72h | MTT | 0.23±0.40 µg/mL | ||
| HepG2 | Hepatoblastoma | 24h | MTT | 12.18±1.89 µM | ||
| Huh7 | Hepatocellular Carcinoma | 24h | MTT | >20 µM | ||
| UMUC-3 | Bladder Cancer | 24h | MTT | 5.15±1.17 µM | ||
| TCCSUP | Bladder Cancer | 24h | MTT | 12.55±1.47 µM | ||
| BFTC-905 | Bladder Cancer | 24h | MTT | 2.26±0.29 µM | ||
| HeLa | Cervical Cancer | 24h | MTT | 2.92±0.57 µM | ||
| M21 | Skin Melanoma | 24h | MTT | 2.77±0.20 µM | ||
| HK-2 | Normal Kidney | 24h | MTT | >20 µM | ||
| HCT116 | Colon Cancer | - | MTT | 24.30 µg/mL | ||
| PC3 | Prostate Cancer | - | MTT | 2.64 µg/mL | ||
| 293T | Normal Embryonic Kidney | - | MTT | 13.43 µg/mL | ||
| PC3 | Prostate Cancer | 48h | MTT | 8.00 µM | ||
| LNCaP | Prostate Cancer | 48h | MTT | 0.25 µM | ||
| HeLa | Cervical Cancer | 48h | MTT | 1.00 µM | ||
| A549 | Lung Cancer | 48h | MTT | 1.50 µM | ||
| HepG2 | Hepatocellular Carcinoma | 72h | - | 110±62 µM (liposomal) | ||
| MCF-7 | Breast Cancer | 24h | - | 760±120 µM (liposomal) |
Experimental Protocols
The data presented in this guide were primarily generated using the following standard in vitro cytotoxicity and apoptosis detection assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm. The intensity of the color is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for quantifying cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a defined period.
-
Supernatant Collection: After incubation, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant. The enzymatic reaction results in the production of a colored product.
-
Absorbance Reading: The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity. Controls for spontaneous and maximum LDH release are included to calculate the percentage of cytotoxicity.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.
-
Cell Staining: Following treatment with the test compound, cells are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Experimental and Mechanistic Pathways
To better illustrate the processes involved in cytotoxicity testing and the mechanisms of action of this compound and Doxorubicin, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the cytotoxicity of compounds in vitro.
Caption: this compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway.
Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress pathways.
Comparative Summary
Based on the available data, both this compound and Doxorubicin exhibit potent cytotoxic effects against a variety of cancer cell lines.
Potency: Doxorubicin generally displays a lower IC50 value across most tested cancer cell lines, indicating higher potency compared to this compound. For instance, in Saos-2 cells, the IC50 for Doxorubicin at 72h is 0.23 µg/mL, while for this compound it is 0.62 µg/mL.
Selectivity: A notable difference lies in their selectivity towards cancer cells versus normal cells. This compound has demonstrated a more favorable selectivity index in several studies. For example, the IC50 of this compound in normal mesenchymal stem cells (HMSC) was significantly higher (6.23 µg/mL) than in the tested cancer cell lines, whereas Doxorubicin was cytotoxic to HMSC at a concentration similar to that effective against cancer cells (0.23 µg/mL). Similarly, this compound showed less toxicity to normal liver Chang cells compared to HepG2 liver cancer cells, a selectivity not as pronounced with Doxorubicin. Furthermore, this compound was found to be less cytotoxic to the non-tumorigenic breast epithelial cell line MCF-10A compared to the breast cancer cell line MDA-MB-231.
Mechanism of Action: Both compounds induce apoptosis, a form of programmed cell death. This compound's mechanism is strongly associated with the induction of oxidative stress, leading to DNA damage and activation of the intrinsic mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation. Doxorubicin also induces apoptosis through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. This also converges on the mitochondrial pathway and caspase activation.
References
A Comparative Analysis of the Biological Activities of (R)-Goniothalamin and (S)-Goniothalamin
A comprehensive guide for researchers and drug development professionals on the distinct biological effects of the enantiomers of Goniothalamin, supported by experimental data and detailed protocols.
This compound, a naturally occurring styryl-lactone, has garnered significant attention in the field of cancer research for its potent cytotoxic effects. However, the biological activity of this compound is stereospecific, with its enantiomers, (R)-Goniothalamin and (S)-Goniothalamin, exhibiting distinct mechanisms of action. This guide provides a detailed comparison of the biological activities of these two enantiomers, focusing on their cytotoxic profiles, underlying signaling pathways, and anti-inflammatory potential.
Cytotoxicity Profile: A Tale of Two Enantiomers
The cytotoxic effects of (R)- and (S)-Goniothalamin have been evaluated against a panel of human cancer cell lines. While both enantiomers demonstrate anti-proliferative activity, their potency and selectivity vary significantly. Notably, (S)-Goniothalamin has been shown to be exceptionally potent against certain cancer cell lines.
| Cell Line | (R)-Goniothalamin IC50 | (S)-Goniothalamin IC50 | Reference |
| Human Renal Cancer | |||
| 786-0 | 6.4 µM | 4 nM | [1] |
| Human Breast Cancer | |||
| MCF-7 | More effective than (S)-enantiomer | Less effective than (R)-enantiomer | [2] |
| NCI/ADR-RES (Doxorubicin-resistant) | - | 4 nM (Analogue 8) | [1] |
| SK-BR-3 | IC50 of 10±0.45 µg/ml (this compound) | - | [3] |
| Human Lung Cancer | |||
| NCI-H460 | - | Cytotoxicity observed | [4] |
| Human Colon Cancer | |||
| Col-2 | - | 0.36 µg/mL | |
| Human Oral Cancer | |||
| KB | - | 0.56 µg/mL | |
| Murine Lymphocytic Leukemia | |||
| P-388 | - | 0.19 µg/mL | |
| Human Bladder Cancer | |||
| T24 | - | 0.39 µg/mL | |
| Rat Glioma | |||
| ASK | - | 0.67 µg/mL | |
| Normal Cell Lines | |||
| HEK-293 (Human Embryonic Kidney) | - | 0.50 µg/mL | |
| HB4a (Mammary Epithelial) | Apoptosis induction observed | Apoptosis induction observed |
Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions. "-" indicates that the data was not available in the cited sources.
Divergent Signaling Pathways: Apoptosis vs. Autophagy
The differential cytotoxicity of (R)- and (S)-Goniothalamin can be attributed to their engagement of distinct cell death pathways. (R)-Goniothalamin is a potent inducer of apoptosis, the programmed cell death pathway, whereas (S)-Goniothalamin primarily triggers autophagy, a cellular recycling process, although it can also induce apoptosis.
(R)-Goniothalamin-Induced Apoptosis
(R)-Goniothalamin initiates the intrinsic pathway of apoptosis. This process is characterized by mitochondrial dysfunction and the activation of a cascade of caspase enzymes.
Caption: (R)-Goniothalamin induced apoptosis pathway.
(S)-Goniothalamin-Induced Autophagy and Apoptosis
(S)-Goniothalamin primarily induces cell death through autophagy, a process involving the formation of autophagosomes to degrade cellular components. However, it can also trigger apoptosis.
Caption: (S)-Goniothalamin induced autophagy and apoptosis pathways.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound enantiomers, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of (R)- and (S)-Goniothalamin on cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of (R)- or (S)-Goniothalamin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of (R)- or (S)-Goniothalamin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression of key proteins involved in apoptosis and autophagy.
Detailed Steps:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, LC3, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified and normalized to a loading control like β-actin.
Anti-inflammatory Activity
While the cytotoxic properties of this compound are well-documented, its anti-inflammatory effects are also an area of active research. Studies on racemic this compound have demonstrated its ability to reduce the production of pro-inflammatory cytokines. However, a direct comparative study on the anti-inflammatory potency of the individual (R) and (S) enantiomers is not extensively available in the reviewed literature. Further research is warranted to elucidate the specific anti-inflammatory mechanisms and relative efficacy of each enantiomer.
References
- 1. Cytotoxic activity of (S)-goniothalamin and analogues against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Goniothalamin's Anticancer Efficacy: A Comparative Analysis Against Leading Natural Compounds
A detailed guide for researchers and drug development professionals on the comparative anticancer efficacy of Goniothalamin versus Paclitaxel, Vincristine, and Curcumin, supported by experimental data and mechanistic insights.
This compound, a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] This has positioned it as a compound of interest in the search for novel anticancer therapeutics. This guide provides a comparative analysis of the efficacy of this compound against three other well-established natural anticancer compounds: paclitaxel, vincristine, and curcumin. The comparison is based on their cytotoxic effects on various cancer cell lines, their mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, paclitaxel, vincristine, and curcumin against several human cancer cell lines. It is important to note that the data for this compound and doxorubicin are derived from a single study with consistent experimental conditions (72-hour incubation), while the data for paclitaxel, vincristine, and curcumin are collated from various sources with potentially different experimental protocols. This variation should be considered when making direct comparisons.
| Cell Line | This compound (µM) | Paclitaxel (µM) | Vincristine (µM) | Curcumin (µM) | Doxorubicin (µM) |
| MCF-7 (Breast Adenocarcinoma) | 3.10 ± 0.30[3] | 0.0035[4] | 0.00737[3] | 25 | 0.41 ± 0.04 |
| A549 (Lung Carcinoma) | 0.96 ± 0.14 | 0.106 (72h) | 0.1715 (48h) | 11.2 | 0.38 ± 0.04 |
| HT29 (Colorectal Adenocarcinoma) | 8.20 ± 0.25 | Not Found | 0.0206 (72h) | 13.31 | 0.43 ± 0.03 |
| Saos-2 (Osteosarcoma) | 3.10 ± 0.35 | Not Found | Not Found | Not Found | 0.26 ± 0.02 |
| UACC-732 (Breast Carcinoma) | 10.05 ± 1.40 | Not Found | Not Found | Not Found | 0.23 ± 0.02 |
| HMSC (Normal Human Mesenchymal Stem Cells) | 31.15 ± 6.45 | Not Found | Not Found | Not Found | 0.42 ± 0.73 |
Disclaimer: The IC50 values for Paclitaxel, Vincristine, and Curcumin are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison with this compound and Doxorubicin data, which were generated in a single study, should be made with caution.
From the available data, this compound exhibits potent cytotoxic activity, with IC50 values in the low micromolar range against several cancer cell lines. Notably, it shows a degree of selectivity, with a significantly higher IC50 value against normal human mesenchymal stem cells compared to the cancer cell lines tested.
Mechanisms of Action and Signaling Pathways
The anticancer activity of these natural compounds is mediated through their interaction with various cellular targets and modulation of key signaling pathways.
This compound: This styryl-lactone induces apoptosis in cancer cells through multiple mechanisms. It can cause DNA damage via the generation of reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels. This leads to the upregulation of p53, which in turn can trigger the mitochondrial apoptotic pathway through the activation of caspase-2 and subsequent release of cytochrome c. This process culminates in the activation of effector caspases-9 and -3. Furthermore, this compound has been shown to arrest the cell cycle at the S phase and inhibit the translocation of NF-κB to the nucleus in oral squamous cell carcinoma.
Paclitaxel: A well-known chemotherapeutic agent, paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules. This stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the microtubule network during mitosis. The stabilized microtubules lead to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis. Paclitaxel can also induce apoptosis through a non-mitotic mechanism by inhibiting the anti-apoptotic protein Bcl-2.
Vincristine: As a vinca alkaloid, vincristine also targets microtubules. However, in contrast to paclitaxel, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly prevents the formation of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis.
Curcumin: The active component of turmeric, curcumin, exerts its anticancer effects through the modulation of multiple signaling pathways. It is known to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for cancer development and progression. Curcumin can also induce apoptosis and inhibit cell proliferation by regulating other transcription factors and signaling pathways, including PI3K/Akt, MAPK, and p53.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's apoptotic signaling pathway.
Caption: Comparative mechanism of Paclitaxel and Vincristine.
References
- 1. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Goniothalamin: A Potent Anticancer Contender Poised to Challenge Doxorubicin in Preclinical Models
For Immediate Release
Researchers in oncology and drug development are continually seeking novel therapeutic agents with improved efficacy and reduced toxicity compared to conventional chemotherapies. Goniothalamin, a naturally occurring styryl-lactone, has emerged as a promising candidate, demonstrating significant anticancer properties in a variety of preclinical studies. This guide provides a comparative analysis of this compound and the widely used chemotherapeutic agent Doxorubicin, based on available experimental data. While direct head-to-head in vivo comparisons in xenograft models are limited in publicly available literature, this guide synthesizes existing in vitro and in vivo findings to offer a preliminary validation of this compound's anticancer potential.
In Vitro Showdown: this compound Demonstrates Superior Selectivity
A key challenge in cancer chemotherapy is the off-target toxicity to healthy cells. In vitro studies consistently reveal that this compound exhibits a superior selectivity index compared to Doxorubicin across various human cancer cell lines. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to normal cells versus cancer cells, is a critical indicator of a compound's therapeutic window. A higher SI value suggests greater cancer-cell-specific toxicity.
This compound has been shown to be significantly more selective than Doxorubicin, with SI values ranging from approximately 3 to 27 times higher in certain cancer cell lines.[1] This suggests that this compound has the potential for a more favorable safety profile in clinical applications.
| Cell Line | Compound | IC50 (µg/mL) after 72h | Selectivity Index (SI) |
| MCF-7 (Breast) | This compound | 0.62 ± 0.06 | 10.02 ± 1.49 |
| Doxorubicin | 0.27 ± 0.01 | 0.37 ± 0.03 | |
| Saos-2 (Osteo.) | This compound | 2.01 ± 0.28 | 3.10 ± 0.44 |
| Doxorubicin | 0.23 ± 0.40 | 1.01 ± 0.22 | |
| A549 (Lung) | This compound | 1.83 ± 0.09 | 3.40 ± 0.45 |
| Doxorubicin | 1.12 ± 0.02 | 0.29 ± 0.02 | |
| HT29 (Colon) | This compound | 1.64 ± 0.05 | 3.79 ± 0.49 |
| Doxorubicin | 0.79 ± 0.03 | 0.42 ± 0.03 |
Table 1: In Vitro Cytotoxicity and Selectivity of this compound vs. Doxorubicin.[1]
Validating Anticancer Effects in Animal Models
While direct comparative xenograft data is scarce, independent in vivo studies have demonstrated the antitumor activity of this compound. In a study utilizing the Ehrlich ascites carcinoma (EAC) model in mice, this compound exhibited a significant reduction in tumor volume, highlighting its potential for in vivo efficacy.[2]
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the methodology used to assess the antitumor activity of this compound in an EAC mouse model.[2]
-
Animal Model: Female Swiss albino mice.
-
Tumor Induction: Intraperitoneal injection of 2x10^6 EAC cells.
-
Treatment Groups:
-
Control (vehicle)
-
This compound (at specified doses)
-
-
Drug Administration: Intraperitoneal injections starting 24 hours after tumor inoculation and continued for a defined period.
-
Efficacy Assessment:
-
Monitoring of body weight and survival.
-
Collection of ascitic fluid to determine tumor volume and viable tumor cell count.
-
Hematological and biochemical analyses.
-
Unraveling the Mechanism: this compound's Pro-Apoptotic Action
This compound primarily exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the modulation of key signaling pathways. One of the central mechanisms involves the suppression of the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival. By inhibiting this pathway, this compound triggers a cascade of events leading to the activation of caspases, the executioners of apoptosis.
A Roadmap for Future Xenograft Studies: A Proposed Experimental Workflow
To definitively validate the anticancer effects of this compound in comparison to Doxorubicin, rigorous human tumor xenograft studies are essential. The following workflow is proposed for such an investigation.
Experimental Protocol: Human Tumor Xenograft Model
This protocol provides a detailed methodology for a comparative study of this compound and Doxorubicin in a human tumor xenograft model.
-
Cell Lines and Culture: Select appropriate human cancer cell lines (e.g., MCF-7, A549) and culture them under standard conditions.
-
Animal Model: Utilize female BALB/c nude mice, 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Start treatment when tumors reach a volume of approximately 100-150 mm³.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO/PEG solution)
-
This compound (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Doxorubicin (e.g., 5 mg/kg, intravenous injection, weekly)
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the treatments on tumor growth.
Conclusion: A Promising Future for this compound
The available preclinical data strongly suggests that this compound is a promising anticancer agent with a potentially superior safety profile compared to Doxorubicin. Its high selectivity for cancer cells, demonstrated in vitro, and its ability to inhibit tumor growth in vivo, make it a compelling candidate for further development. To fully realize its clinical potential, future research must focus on direct, head-to-head comparative studies in human tumor xenograft models. Such studies will be crucial to definitively establish its therapeutic advantages and pave the way for its translation into a novel cancer therapy.
References
Goniothalamin: A Comparative Analysis of its Selective Cytotoxicity in Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Goniothalamin, a naturally occurring styryl-lactone, has garnered significant interest in oncological research for its potent cytotoxic effects against a wide array of cancer cells. A crucial aspect of its potential as a chemotherapeutic agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comprehensive comparison of this compound's selectivity index across various cancer and normal cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity and Selectivity
The selective cytotoxicity of this compound is quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The following tables summarize the IC50 values of this compound in various human cancer and normal cell lines, as determined by in vitro cytotoxicity assays.
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 | [1] |
| MCF-7 | Breast Adenocarcinoma | 72 | 0.84 ± 0.11 | [1] |
| UACC-732 | Breast Carcinoma | 72 | 1.15 ± 0.12 | [1] |
| A549 | Lung Adenocarcinoma | 72 | 1.69 ± 0.15 | [1] |
| HT29 | Colorectal Adenocarcinoma | 72 | 2.01 ± 0.28 | [1] |
| HepG2 | Hepatoblastoma | 72 | 4.63 µM | |
| P-388 | Murine Lymphocytic Leukemia | Not Specified | 0.19 | |
| Col-2 | Colon Cancer | Not Specified | 0.36 | |
| T24 | Bladder Cancer | Not Specified | 0.39 | |
| Lu-1 | Lung Cancer | Not Specified | 0.54 | |
| KB | Oral Nasopharyngeal | Not Specified | 0.56 | |
| MCF-7 | Breast Cancer | Not Specified | 0.56 | |
| A549 | Lung Adenocarcinoma | Not Specified | 0.67 | |
| ASK | Rat Glioma | Not Specified | 0.67 | |
| LS174T | Colon Cancer | Not Specified | 0.51 ± 0.02 | |
| MCF-7 | Breast Cancer | Not Specified | 0.95 ± 0.02 | |
| COR-L23 | Lung Carcinoma | Not Specified | 3.51 ± 0.03 |
| Normal Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HMSC | Human Mesenchymal Stem Cells | 72 | 6.23 ± 1.29 | |
| Chang | Normal Liver | 72 | 35.01 µM | |
| MDBK | Normal Kidney | Not Specified | Non-toxic | |
| HEK-293 | Human Embryonic Kidney | Not Specified | 0.50 | |
| Skin Fibroblast | Normal Skin | Not Specified | 26.73 ± 1.92 | |
| Human Fibroblast | Normal Fibroblast | Not Specified | 11.99 ± 0.15 | |
| MCF-10A | Normal Mammary Gland | Not Specified | Less cytotoxic than to cancer cells |
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| Saos-2 | HMSC | 10.02 ± 1.49 | |
| MCF-7 | HMSC | 7.42 ± 1.05 | |
| UACC-732 | HMSC | 5.42 ± 0.77 | |
| A549 | HMSC | 3.69 ± 0.42 | |
| HT29 | HMSC | 2.86 ± 0.31 | |
| HepG2 | Chang | 7.6 |
Experimental Protocols
The data presented above were primarily generated using the MTT and Sulforhodamine B (SRB) assays to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/mL) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and a control (e.g., Doxorubicin) for specified durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at approximately 515 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizing the Science
To better understand the experimental process and the biological mechanisms involved, the following diagrams have been generated.
Caption: Workflow for determining the selectivity index of this compound.
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: Logical relationship of the Selectivity Index concept.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) in cancer cells. This is often initiated by DNA damage and the generation of reactive oxygen species (ROS), leading to cellular stress. This stress response can upregulate the tumor suppressor protein p53, which in turn activates a cascade of caspases (such as caspase-9 and -3), the executioners of apoptosis.
Furthermore, this compound can directly target the mitochondria, disrupting their function and leading to the release of pro-apoptotic factors. Studies have also shown that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival, including the MAPK (JNK, p38, ERK) and Wnt/β-catenin pathways. In some cancer cell lines, it has been observed to cause cell cycle arrest at the G2/M phase, preventing the cells from dividing. More recent research also suggests that this compound can induce other forms of cell death, such as necroptosis and anoikis, in certain types of cancer.
Conclusion
The available data strongly suggest that this compound exhibits a favorable selectivity profile, demonstrating significantly higher cytotoxicity towards a range of cancer cell lines compared to normal cells. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, makes it a promising candidate for further preclinical and clinical development as a novel anticancer agent. However, it is important to note that the selectivity can vary between different cancer and normal cell types, highlighting the need for continued research to identify the most responsive cancer types and to fully elucidate its toxicological profile.
References
Goniothalamin Shows Potential in Overcoming Chemoresistance in Cancer Cells
For Immediate Release
New comparative analyses of existing research indicate that goniothalamin, a naturally occurring styryl-lactone compound, demonstrates significant cytotoxic activity against chemoresistant cancer cell lines. These findings suggest a potential role for this compound and its analogues in developing therapeutic strategies to combat multidrug resistance (MDR) in cancer, a major obstacle in successful chemotherapy.
A key challenge in cancer treatment is the development of resistance to conventional chemotherapeutic drugs, such as doxorubicin (adriamycin). One of the primary mechanisms behind this resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell, reducing their efficacy.
Studies have shown that certain synthetic analogues of this compound are highly potent against cancer cells that have developed resistance to adriamycin. This suggests that these compounds may be able to bypass the resistance mechanisms that render conventional drugs ineffective. While direct comparative data for this compound itself in both sensitive and resistant cell lines is still emerging, the potent activity of its analogues in adriamycin-resistant cells highlights a promising avenue for further investigation.
Comparative Cytotoxicity Data
To illustrate the potential of this compound and its derivatives in the context of chemoresistance, the following table summarizes indicative IC50 values (the concentration of a drug that inhibits cell growth by 50%) from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cell Line | Resistance Profile | Compound | IC50 (µM) | Reference Study (Illustrative) |
| Breast Cancer | ||||
| MCF-7 | Sensitive | This compound | ~1.1 - 2.0 | General Cytotoxicity Studies |
| NCI/ADR-RES | Adriamycin-Resistant | This compound Analogue | ~0.004 | de Fátima et al., 2006 (analogue) |
| Ovarian Cancer | ||||
| OVCAR-8 | Sensitive (Parental) | - | - | - |
| NCI/ADR-RES | Adriamycin-Resistant | - | - | - |
| Hepatoblastoma | ||||
| HepG2 | Sensitive | This compound | 4.6 | --INVALID-LINK-- |
| Chang (Normal Liver) | - | This compound | 35.0 | --INVALID-LINK-- |
Note: The NCI/ADR-RES cell line was originally thought to be derived from the MCF-7 breast cancer line but has since been identified as originating from the OVCAR-8 ovarian cancer cell line. Data for this compound's direct activity in OVCAR-8 is not yet widely available in the context of these comparative studies. The data for the this compound analogue in NCI/ADR-RES cells is presented to highlight the potential of this class of compounds.
Mechanism of Action in Chemoresistant Cells
The prevailing hypothesis for how this compound and its analogues may overcome chemoresistance centers on their interaction with MDR-associated proteins. Some studies suggest that this compound derivatives can act as inhibitors of P-glycoprotein. By inhibiting this efflux pump, the compounds could increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby re-sensitizing the resistant cells to the treatment.
The proposed mechanism involves the following steps:
-
Inhibition of P-glycoprotein: this compound or its analogue binds to the P-gp efflux pump.
-
Increased Intracellular Drug Accumulation: With the P-gp pump inhibited, conventional chemotherapeutic agents (e.g., doxorubicin) are no longer efficiently removed from the cancer cell.
-
Induction of Apoptosis: The increased concentration of the chemotherapeutic agent, potentially in synergy with the cytotoxic effects of this compound itself, triggers programmed cell death (apoptosis) in the cancer cell.
dot
Caption: Proposed mechanism of this compound in overcoming multidrug resistance.
Experimental Protocols
The evaluation of this compound's activity in chemoresistant cell lines typically involves the following key experiments:
1. Cell Culture and Maintenance of Chemoresistant Lines:
-
Cell Lines: A chemoresistant cell line (e.g., NCI/ADR-RES) and its corresponding sensitive parental cell line (e.g., OVCAR-8) are used.
-
Culture Conditions: Cells are grown in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Maintaining Resistance: The chemoresistant cell line is continuously cultured in the presence of a low concentration of the drug it is resistant to (e.g., doxorubicin) to maintain the resistant phenotype.
2. Cytotoxicity Assay (e.g., MTT or SRB Assay): This assay is used to determine the IC50 values of this compound and other compounds.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, the relevant chemotherapeutic drug (e.g., doxorubicin), or a combination of both, for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added. The absorbance is then measured using a microplate reader, which correlates with the number of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
dot
Caption: A generalized workflow for determining the cytotoxicity of this compound.
3. P-glycoprotein Inhibition Assay (e.g., Rhodamine 123 Efflux Assay): This assay determines if this compound can inhibit the function of the P-gp efflux pump.
-
Cell Loading: Cells are incubated with a fluorescent substrate of P-gp, such as Rhodamine 123.
-
Treatment: The cells are then treated with this compound or a known P-gp inhibitor (positive control).
-
Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogues are promising candidates for overcoming multidrug resistance in cancer. Their ability to exert potent cytotoxicity against chemoresistant cell lines, potentially through the inhibition of efflux pumps like P-glycoprotein, warrants further in-depth investigation. Future research should focus on conducting direct comparative studies of this compound in a wider range of chemoresistant and sensitive cell line pairs to establish a comprehensive cross-resistance profile. Elucidating the precise molecular interactions and signaling pathways involved will be crucial for the development of this compound-based therapies to treat drug-resistant cancers.
Goniothalamin vs. Its Synthetic Analogues: A Comparative Efficacy Analysis
While the natural compound Goniothalamin demonstrates significant cytotoxic activity against various cancer cell lines, recent research indicates that certain synthetic analogues exhibit superior efficacy and selectivity. This guide provides a detailed comparison of their performance, supported by experimental data and mechanistic insights.
This compound, a naturally occurring styryl-lactone, has long been a subject of interest in cancer research due to its ability to induce apoptosis and inhibit cell proliferation.[1][2] However, the quest for enhanced therapeutic potential has led to the synthesis of numerous analogues. These modifications primarily focus on altering the lactone core and the styryl substituent to improve bioavailability, potency, and cancer cell specificity.[3] This comparative guide synthesizes findings from multiple studies to evaluate whether this compound holds a therapeutic advantage over its synthetic counterparts.
In Vitro Cytotoxicity: Synthetic Analogues Demonstrate Enhanced Potency
Quantitative analysis of the half-maximal inhibitory concentration (IC50) across various cancer cell lines reveals that several synthetic analogues of this compound surpass the efficacy of the parent compound. Notably, nitrogen-containing analogues have shown remarkable potency.
For instance, the synthetic analogue This compound chloroacrylamide (13e) displayed significantly lower IC50 values in MCF-7 (breast cancer) and PC3 (prostate cancer) cells, being approximately 26-fold more potent than natural this compound.[4] Another analogue, This compound isobutyramide (13c) , was found to be about 10-fold more potent and 17-fold more selective against Caco-2 (colon cancer) cells.[4]
Furthermore, stereochemistry plays a crucial role in the cytotoxic activity. The unnatural enantiomer, (S)-goniothalamin , and its analogue 5 have been identified as highly potent and selective against kidney cancer cells (786-0), with IC50 values in the nanomolar range (4 nM and 5 nM, respectively). This is a significant improvement compared to the micromolar activity often observed with natural (R)-goniothalamin.
However, not all modifications result in increased efficacy. Studies on other synthetic analogues, including those with substitutions on the phenyl ring or a five-membered lactone ring, did not show an increase in cytotoxicity compared to this compound.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Synthetic Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (1) | MCF-7 | 13.0 | |
| PC3 | 7.8 | ||
| Caco-2 | 8.0 | ||
| PNT2 (normal prostate) | >50 | ||
| This compound chloroacrylamide (13e) | MCF-7 | 0.5 | |
| PC3 | 0.3 | ||
| Caco-2 | 1.2 | ||
| PNT2 (normal prostate) | 13.0 | ||
| This compound isobutyramide (13c) | MCF-7 | 1.8 | |
| PC3 | 1.3 | ||
| Caco-2 | 0.8 | ||
| PNT2 (normal prostate) | 14.0 | ||
| (R)-Goniothalamin | 786-0 (kidney) | 6.4 | |
| (S)-Goniothalamin | 786-0 (kidney) | 0.004 | |
| Analogue 5 | 786-0 (kidney) | 0.005 | |
| Analogue 8 | NCI/ADR-RES (breast) | 0.004 | |
| (Z)-Goniothalamin | Jurkat E6.1 (leukemia) | 12 |
Values in bold indicate superior potency compared to the parent this compound compound under the same experimental conditions.
Mechanisms of Action: A Shared Path to Apoptosis
Both this compound and its active synthetic analogues primarily induce cancer cell death through the induction of apoptosis. The underlying mechanism often involves the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), DNA damage, and activation of a cascade of caspases.
The signaling pathway is often initiated by cellular stress, leading to the upregulation of the p53 tumor suppressor protein. Activated p53 can then trigger the release of cytochrome c from the mitochondria, an event that is independent of the loss of mitochondrial membrane potential. This, in turn, activates caspase-9, the initiator caspase in this pathway, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.
While the core apoptotic pathway is conserved, some synthetic analogues may exhibit variations in their signaling. For example, N-acylated aza-goniothalamin derivatives have been shown to generate ROS in PC-3 cells, signaling for caspase-dependent apoptosis.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogues typically involves a series of standardized in vitro assays.
Cell Culture
A variety of human cancer cell lines are used, including but not limited to:
-
MCF-7, T47D, MDA-MB-231: Breast adenocarcinoma
-
PC3: Prostate cancer
-
Caco-2, HT29: Colorectal adenocarcinoma
-
HepG2: Hepatocellular carcinoma
-
HeLa: Cervical cancer
-
Jurkat, K562, CEM-SS, HL-60: Leukemia
-
A549, NCI-H460: Lung carcinoma
-
786-0: Renal cell carcinoma
Normal cell lines, such as PNT2 (prostate) and human fibroblasts, are often included to assess selectivity.
Cytotoxicity Assays
The primary method for quantifying cytotoxicity is the determination of the IC50 value. Common assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are typically seeded in 96-well plates and treated with varying concentrations of the test compounds for 24, 48, or 72 hours.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.
Apoptosis Detection
Several methods are employed to confirm that cell death is occurring via apoptosis:
-
Fluorescence Microscopy: Techniques such as AO/PI (Acridine Orange/Propidium Iodide) double staining are used to visualize morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: The activation of key caspases, such as caspase-3 and caspase-9, is measured using specific substrates that produce a fluorescent or colorimetric signal upon cleavage.
-
DNA Fragmentation Analysis: The characteristic laddering pattern of DNA from apoptotic cells can be visualized by agarose gel electrophoresis.
Conclusion
The available evidence strongly suggests that while this compound is a potent natural anticancer agent, several of its synthetic analogues exhibit superior efficacy and selectivity. The introduction of nitrogen-containing functional groups and the manipulation of stereochemistry have yielded compounds with significantly lower IC50 values, indicating a higher potency against various cancer cell lines. The primary mechanism of action, apoptosis induction via the mitochondrial pathway, appears to be a common feature. The development of these synthetic analogues represents a promising avenue for creating more effective and targeted cancer therapies. Further in vivo studies are warranted to translate these in vitro findings into potential clinical applications.
References
- 1. Emerging Anticancer Potentials of this compound and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-acylated aza-goniothalamin derivatives and evaluation of their in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Nitrogen-Containing this compound Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Goniothalamin's Impact on the PI3K/AKT Signaling Pathway: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the performance of Goniothalamin in modulating the PI3K/AKT signaling pathway against other known inhibitors. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
This compound, a naturally occurring styryl-lactone, has demonstrated potential as an anti-cancer agent by influencing the critical PI3K/AKT signaling pathway, a key regulator of cell proliferation, survival, and apoptosis. This document provides a comparative analysis of this compound's efficacy in inhibiting this pathway, benchmarked against other well-documented natural compounds, Resveratrol and Quercetin.
Comparative Efficacy of PI3K/AKT Pathway Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound, Resveratrol, and Quercetin on the PI3K/AKT pathway and cell viability in various cancer cell lines.
| Compound | Cell Line | Target | Effect | Concentration/IC50 | Reference |
| This compound | SK-BR-3 (Breast Cancer) | p-Akt | Downregulation | 20 µg/mL | [1][2] |
| SK-BR-3 (Breast Cancer) | Cell Viability | IC50 | 7.3 µM | [3] | |
| Resveratrol | LNCaP & LNCaP-B (Prostate Cancer) | p-Akt | Suppression | 25-100 µM | [4] |
| SKOV-3 (Ovarian Cancer) | Cell Viability | IC50 | 126.72 µM (48h) | [5] | |
| U251 (Glioma) | p-Akt | Decreased expression and phosphorylation | Not specified | ||
| Quercetin | HCC1937 (Breast Cancer) | p-Akt | Complete suppression | 25 µM (0.5, 1, 3h) | |
| T47D (Breast Cancer) | EGF-induced p-Akt | Abrogation | 25 µM | ||
| HT-29 (Colon Cancer) | Cell Viability | IC50 | 81.65 ± 0.49 µM (48h) | ||
| MDA-MB-231 (Breast Cancer) | p-Akt | Reduced expression | Not specified |
Visualizing the Molecular Interactions
To elucidate the mechanism of action, the following diagrams illustrate the PI3K/AKT signaling pathway and a general experimental workflow for its validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human breast cancer SK-BR-3 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being treated with this compound (e.g., 20 µg/mL) or other compounds for specified time periods (e.g., 30 min, 1, 3, 6, 9, and 12 hours).
Western Blot Analysis
1. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized as per the manufacturer's instructions.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The relative level of p-Akt is normalized to the total Akt and the loading control.
This guide provides a foundational understanding of this compound's effect on the PI3K/AKT signaling pathway, offering a comparative perspective essential for researchers in the field of cancer biology and drug discovery. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. This compound induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective killing of human breast cancer cells by the styryl lactone (R)-goniothalamin is mediated by glutathione conjugation, induction of oxidative stress and marked reactivation of the R175H mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits proliferation and promotes apoptosis via the androgen receptor splicing variant 7 and PI3K/AKT signaling pathway in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Genotoxic Profile of Goniothalamin: A Comparative Analysis of the Comet Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the comet assay with other key genotoxicity testing methods for evaluating the DNA-damaging potential of Goniothalamin, a naturally occurring styryl-lactone with promising anticancer properties. The information presented herein is supported by experimental data from various studies, offering an objective overview for researchers in drug discovery and development.
Executive Summary
This compound has been consistently shown to exhibit genotoxic effects in a variety of cancer cell lines. The primary mechanism of this genotoxicity is attributed to the induction of DNA strand breaks, largely mediated by oxidative stress. The alkaline comet assay has been a pivotal tool in demonstrating this DNA damage. However, a comprehensive understanding of this compound's genotoxic profile requires a comparative look at other assays that detect different types of genetic damage. This guide compares the comet assay with the chromosome aberration and micronucleus assays, providing insights into their respective methodologies, the nature of the damage they detect, and the available data on this compound.
Data Presentation: Comparative Analysis of Genotoxicity Assays for this compound
The following table summarizes the findings from studies investigating the genotoxic effects of this compound using the comet assay and other alternative methods. Due to the limited availability of directly comparable quantitative data across different studies, a qualitative and semi-quantitative comparison is presented.
| Assay | Cell Line(s) | This compound Concentration/Dose | Key Findings | Type of Genetic Damage Detected | Reference(s) |
| Alkaline Comet Assay | HL-60, CEM-SS, Jurkat T-cells, NCI-H460, H1299 | IC10, IC25, and other cytotoxic concentrations | Significant increase in DNA tail length and/or tail moment, indicating DNA strand breaks. Damage was observed as early as 2 hours post-treatment. | Single and double-strand DNA breaks, alkali-labile sites.[1][2][3] | [1][2] |
| Chromosome Aberration (CA) Assay | Chinese Hamster Ovary (CHO) cells | Up to IC100 concentrations | Statistically significant increase in the frequency of chromatid and chromosome breaks, gaps, interchanges, and ring chromosomes. | Clastogenicity (structural chromosome damage). | |
| Micronucleus (MN) Assay | Information not available in the searched literature | - | No specific studies using the micronucleus assay for this compound were identified in the performed search. | Aneuploidy (whole chromosome loss) and clastogenicity (chromosome fragments). | - |
IC50 Values of this compound in Various Cancer Cell Lines:
| Cell Line | IC50 Value | Reference(s) |
| HL-60 (promyelocytic leukemia) | 4.5 µg/mL | |
| CEM-SS (T-lymphoblastic leukemia) | 2.4 µg/mL | |
| CHO (Chinese Hamster Ovary) | 12.45 µM |
Experimental Protocols
Alkaline Comet Assay (General Protocol)
Since a specific detailed protocol for this compound was not available, a general, widely accepted protocol for the alkaline comet assay is provided below. This protocol can be adapted for use with this compound in various cancer cell lines.
a. Cell Preparation and Treatment:
-
Culture the desired cancer cell line to ~80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on pre-determined IC50 values) for a specified duration (e.g., 2, 4, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
b. Slide Preparation and Lysis:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
c. Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
d. Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the slides with a fluorescent DNA dye (e.g., ethidium bromide, SYBR Green I) for 5 minutes.
-
Gently rinse with distilled water and allow the slides to dry.
e. Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images of the "comets" and analyze them using appropriate software to quantify DNA damage (e.g., % DNA in the tail, tail length, and tail moment).
Chromosome Aberration Assay
This assay is performed to detect structural chromosomal damage.
a. Cell Culture and Treatment:
-
Culture CHO cells or human peripheral blood lymphocytes.
-
Expose the cells to this compound at various concentrations, with and without metabolic activation (S9 fraction), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).
b. Metaphase Arrest and Harvesting:
-
Add a metaphase-arresting agent (e.g., colcemid) to the culture for the last 2-3 hours of incubation.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
c. Hypotonic Treatment, Fixation, and Staining:
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and spread the chromosomes.
-
Fix the cells with a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
-
Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Stain the slides with Giemsa stain.
d. Analysis:
-
Score at least 100 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, deletions, exchanges) under a light microscope.
Micronucleus Assay
This assay detects both chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).
a. Cell Culture and Treatment:
-
Culture suitable cells (e.g., L5178Y, CHO, or human lymphocytes).
-
Treat the cells with this compound at various concentrations.
b. Cytokinesis Block:
-
Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one nuclear division.
c. Harvesting and Staining:
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
d. Analysis:
-
Score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, separate nuclei in the cytoplasm.
Mandatory Visualization
Caption: Experimental workflows for the Comet, Chromosome Aberration, and Micronucleus assays.
Caption: Proposed signaling pathway for this compound-induced genotoxicity and apoptosis.
Conclusion
The available evidence strongly indicates that this compound is a genotoxic compound, primarily inducing DNA strand breaks through the generation of reactive oxygen species. The alkaline comet assay is a sensitive and appropriate method for detecting this primary DNA damage. The chromosome aberration assay provides complementary information by demonstrating that this compound is also clastogenic, causing structural damage to chromosomes. While no studies using the micronucleus assay for this compound were found, this assay would be valuable to investigate its potential to induce aneuploidy.
For a comprehensive assessment of the genotoxic risk of this compound and its analogues, a battery of tests including the comet assay, chromosome aberration assay, and micronucleus assay is recommended. This multi-faceted approach will provide a more complete picture of the types of genetic damage induced and the underlying mechanisms, which is crucial for informed decisions in the drug development process. Future studies should aim to provide more quantitative data to allow for a more direct comparison of the genotoxic potency of this compound across different test systems.
References
Replicating in vivo anti-tumor activity of Goniothalamin studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Goniothalamin (GTN), a naturally occurring styryl-lactone, with supporting experimental data from key preclinical studies. The information presented herein is intended to facilitate further research and development of GTN as a potential anti-cancer therapeutic.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has demonstrated significant anti-tumor effects in various in vivo models. The following tables summarize the quantitative data from studies on hepatocellular carcinoma and solid tumors, providing a comparative overview of its efficacy.
| Parameter | Control (DEN only) | This compound (30 mg/kg bw) + DEN | Reference |
| Tumor Incidence (%) | 100% | Significantly Reduced | [1] |
| Total Number of Nodules | High | Significantly Reduced | [1] |
| Mean Number of Tumors per Rat | High | Significantly Reduced | [1] |
| Final Body Weight (g) | Decreased | Maintained | [2] |
| Liver Weight (g) | Increased | Maintained | [2] |
Table 1: Efficacy of this compound in a Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Rat Model. This table illustrates the chemopreventive potential of this compound in a chemically-induced liver cancer model. Data indicates that GTN treatment significantly reduces tumor formation and maintains normal body and liver weight compared to the control group.
| Parameter | Control (Ehrlich Solid Tumor) | This compound (unspecified dose) | Reference |
| Tumor Growth | Progressive Growth | Inhibited |
Table 2: Efficacy of this compound in an Ehrlich Solid Tumor Mouse Model. This table highlights the anti-proliferative activity of this compound in a solid tumor model, suggesting its potential in treating established tumors.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to enable replication and further investigation.
Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hepatocellular Carcinoma: Rats were administered 0.01% DEN in their drinking water for 16 weeks to induce HCC.
-
Treatment Group: A cohort of rats received 0.01% DEN in drinking water and were concurrently administered this compound (30 mg/kg body weight, dissolved in 10% DMSO) orally for 16 weeks.
-
Control Groups: One group of rats received only 0.01% DEN, and another group received only this compound (30 mg/kg body weight). A third group served as the untreated control.
-
Euthanasia and Sample Collection: At the end of the 16-week period, the animals were euthanized after overnight fasting. Blood and liver tissues were collected for biochemical and histopathological analysis.
-
Evaluation Parameters: The study evaluated changes in body weight, liver weight, tumor incidence, number of nodules, and the expression of key proteins in the PI3K/AKT signaling pathway.
Ehrlich Solid Tumor in Mice
-
Animal Model: Balb/c mice.
-
Tumor Implantation: Ehrlich tumor cells were inoculated subcutaneously to establish a solid tumor model.
-
Treatment: The specific dosage and administration route of this compound were not detailed in the available abstract but the study describes it as an experimental model using laboratory animals.
-
Evaluation Parameters: The primary outcome measured was the inhibition of tumor growth. The study also suggested a link between the anti-inflammatory and anti-proliferative activities of this compound.
Signaling Pathways and Experimental Workflow
The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The following diagrams illustrate these mechanisms and a general workflow for in vivo studies.
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to apoptosis.
Caption: this compound induces apoptosis through ROS generation and caspase activation.
Caption: General experimental workflow for in vivo anti-tumor studies of this compound.
References
A Head-to-Head Comparison: Goniothalamin and Paclitaxel in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Goniothalamin and the established chemotherapeutic agent, Paclitaxel, in the context of ovarian cancer. While direct head-to-head preclinical or clinical studies are not extensively available, this document synthesizes existing data on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This objective comparison aims to inform further research and drug development efforts in ovarian cancer therapeutics.
Mechanism of Action: A Tale of Two Pathways
This compound, a naturally occurring styryl-lactone, and Paclitaxel, a taxane diterpenoid, exhibit distinct mechanisms of action in inducing cancer cell death.
This compound primarily induces apoptosis through DNA damage and oxidative stress. It has been shown to decrease the levels of glutathione (GSH) and increase the production of reactive oxygen species (ROS), leading to cellular stress. This stress response can trigger the upregulation of p53, a key tumor suppressor protein. Activated p53 can then initiate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]
Paclitaxel , a cornerstone of ovarian cancer chemotherapy, functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics is crucial for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.
Below is a diagram illustrating the distinct signaling pathways of this compound and Paclitaxel.
Quantitative Data Presentation: In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various cancer cell lines, with a focus on ovarian cancer where data is available. It is important to note that the experimental conditions, such as incubation time, can vary between studies, affecting direct comparability.
| Compound | Cell Line (Cancer Type) | IC50 Value (µg/mL) | IC50 Value (nM) | Incubation Time (hours) |
| This compound | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | - | 72 |
| MCF-7 (Breast) | 0.83 ± 0.09 | - | 72 | |
| UACC-732 (Breast) | 1.35 ± 0.11 | - | 72 | |
| HT29 (Colorectal) | 1.64 ± 0.05 | - | 72 | |
| A549 (Lung) | 2.01 ± 0.28 | - | 72 | |
| Caov-3 (Ovarian) | Cytotoxic | - | - | |
| Paclitaxel | SKOV-3 (Ovarian) | - | 3.4 | - |
| OVCAR-3 (Ovarian) | - | 4.1 | 96 | |
| TOV-21G (Ovarian) | - | 4.3 | 96 | |
| A2780 (Ovarian) | - | - | - | |
| HeyA8 (Ovarian) | - | - | - | |
| OVCAR-4 (Ovarian) | - | - | - | |
| OVCAR-5 (Ovarian) | - | - | - | |
| JHOS-2 (Ovarian) | - | - | - | |
| CAOV-3 (Ovarian) | - | - | - |
Data for this compound IC50 values in various cancer cell lines were obtained from a study by Ahmad et al. (2019).[2] The cytotoxicity in Caov-3 cells was noted in a review by Seyed et al. (2014)[1]. Paclitaxel IC50 values for ovarian cancer cell lines are compiled from multiple sources.
Experimental Protocols
This section details the standard methodologies for key in vitro experiments used to assess the efficacy of anticancer compounds like this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (this compound or Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are incubated for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO). The plate is then incubated for 15 minutes with shaking.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube, and the cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Cells are cultured and treated with the test compound as required.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The cells are then incubated on ice for at least 30 minutes.
-
Washing: The fixed cells are washed twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, the cell pellet is treated with RNase A solution.
-
PI Staining: Propidium iodide staining solution is added to the cell pellet, and the cells are incubated at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for a head-to-head comparison of this compound and Paclitaxel in ovarian cancer cell lines.
Conclusion and Future Directions
Based on the available preclinical data, both this compound and Paclitaxel demonstrate cytotoxic effects against cancer cells, including ovarian cancer cell lines. However, they operate through distinct molecular mechanisms. Paclitaxel is a well-established anti-mitotic agent, while this compound appears to induce apoptosis via oxidative stress and DNA damage pathways.
The limited data on this compound in a broad panel of ovarian cancer cell lines, particularly in comparison to Paclitaxel under identical experimental conditions, highlights a significant knowledge gap. A direct head-to-head in vitro study employing the standardized protocols outlined in this guide would be invaluable for a more definitive comparison of their potency and efficacy. Furthermore, in vivo studies using ovarian cancer xenograft models are warranted to evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with standard-of-care agents like Paclitaxel. Such studies will be crucial in determining if this compound holds promise as a novel therapeutic agent for ovarian cancer.
References
Safety Operating Guide
Safe Disposal of Goniothalamin: A Procedural Guide for Laboratory Professionals
Goniothalamin is a naturally occurring styryl-lactone recognized for its potent cytotoxic, anti-cancer, and genotoxic properties.[1][2][3][4] Due to its hazardous nature, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.
Hazard Profile and Waste Classification
This compound's classification as a cytotoxic and potentially mutagenic compound dictates its handling as hazardous chemical waste.[5] Any material that comes into contact with this compound, including personal protective equipment (PPE), labware, and contaminated solutions, must be treated as cytotoxic waste.
| Waste Stream Component | Hazard Classification | Primary Disposal Route | Container Type |
| Pure this compound (solid) | Cytotoxic, Genotoxic, Toxic | High-Temperature Incineration | Labeled, sealed, puncture-proof solids container |
| Contaminated Labware (glass, plastic) | Cytotoxic Waste | High-Temperature Incineration | Puncture-proof sharps container or rigid waste bin |
| Contaminated PPE (gloves, coats) | Cytotoxic Waste | High-Temperature Incineration | Labeled, sealed, leak-proof bags within a rigid container |
| Aqueous solutions containing this compound | Cytotoxic, Aquatic Toxicity | High-Temperature Incineration | Labeled, sealed, leak-proof liquid waste container |
| Organic solvents with this compound | Hazardous Chemical Waste | High-Temperature Incineration | Labeled, sealed, chemical-resistant solvent waste container |
Experimental Protocol: Cytotoxic Waste Segregation and Disposal
The following protocol outlines the general procedure for handling and disposing of waste generated from experiments involving this compound.
Objective: To safely segregate and contain this compound waste for final disposal by a certified hazardous waste management service.
Materials:
-
Appropriately labeled, color-coded cytotoxic waste containers (e.g., yellow with a purple lid or red).
-
Puncture-proof sharps containers.
-
Sealable, leak-proof waste bags.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
Procedure:
-
Preparation: Before beginning experimental work, designate a specific waste accumulation area within the laboratory, preferably within a fume hood. Ensure all necessary, correctly labeled waste containers are readily accessible.
-
Waste Segregation at Point of Generation:
-
Solids: Immediately dispose of all non-sharp solid waste contaminated with this compound (e.g., weighing papers, contaminated absorbent pads) into a designated, lined cytotoxic waste container.
-
Sharps: Dispose of all contaminated sharps (e.g., needles, pipette tips, broken glass) directly into a puncture-proof sharps container marked "Cytotoxic Waste".
-
Liquids: Collect all aqueous and organic solvent waste containing this compound in separate, clearly labeled, and sealed chemical waste containers. Do not mix incompatible waste streams.
-
PPE: Upon completion of work, remove and dispose of all contaminated PPE (gloves, disposable gowns) into the designated cytotoxic waste container.
-
-
Container Management:
-
Never overfill waste containers. Fill to a maximum of 75% capacity.
-
Ensure all containers are securely sealed when not in use to prevent spills or volatilization.
-
Wipe the exterior of containers with an appropriate deactivating agent if contamination is suspected.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup.
-
Arrange for the collection, transport, and disposal of the waste through a certified hazardous waste management contractor.
-
Ensure all waste is accompanied by a completed hazardous waste consignment note or manifest, as required by local and national regulations. The final disposal method must be high-temperature incineration.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for handling materials and waste associated with this compound.
Caption: this compound Waste Management Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of this compound in CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Handling Protocols for Goniothalamin
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Goniothalamin
This compound, a naturally occurring styryl-lactone, has garnered significant interest for its potent cytotoxic and anti-cancer properties.[1][2] However, its inherent toxicity and genotoxic potential necessitate stringent safety protocols to protect laboratory personnel from occupational exposure.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this cytotoxic compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, minimizing the spread of the hazardous substance. |
| Body | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects against splashes and airborne particles. The back closure design reduces the risk of frontal contamination. |
| Eyes/Face | Safety goggles with side shields and a full-face shield | Offers comprehensive protection against splashes, aerosols, and airborne particles that could come into contact with the eyes and face. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator | Recommended when there is a potential for aerosol generation or when handling the compound outside of a certified containment device. |
| Feet | Closed-toe shoes and disposable shoe covers | Protects feet from potential spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure a safe laboratory environment. The following step-by-step guidance outlines the key operational procedures.
Receiving and Storage
-
Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don Appropriate PPE: Before handling the package, put on the recommended PPE.
-
Transport to a Designated Area: Immediately transport the package to a designated, low-traffic area within the laboratory.
-
Unpacking in a Containment Device: Whenever possible, unpack the primary container within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Secure Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Experimental Procedures
-
Work within a Containment Device: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed within a chemical fume hood or a Class II BSC to minimize inhalation exposure.
-
Use of Disposable Materials: Utilize disposable plastic-backed absorbent pads to cover work surfaces and contain any potential spills.
-
Luer-Lock Fittings: When applicable, use syringes and needles with Luer-Lock fittings to prevent accidental disconnection and leakage.
-
Decontamination of Work Surfaces: After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
Spill Management Plan
In the event of a this compound spill, a prompt and organized response is critical to mitigate exposure and environmental contamination.
Immediate Actions
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or if there is a risk of significant airborne exposure, evacuate the immediate area.
-
Remove Contaminated PPE: If your PPE becomes contaminated, remove it carefully to avoid spreading the substance.
Spill Kit Contents
A dedicated spill kit for cytotoxic compounds should be readily available and include:
-
Appropriate PPE (as detailed in the table above)
-
Absorbent pads or powders
-
Scoops and forceps for handling contaminated materials
-
Designated, labeled waste disposal bags for cytotoxic waste
-
Decontamination solution (e.g., a high-pH detergent)
-
Warning signs to restrict access to the spill area
Decontamination Procedure
-
Contain the Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Collect Contaminated Materials: Carefully collect all contaminated materials using scoops and forceps and place them in the designated cytotoxic waste bag.
-
Clean the Area: Clean the spill area with a decontamination solution, followed by a rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to waste handlers.
-
Segregation of Waste: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and labware, must be segregated as cytotoxic waste.
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Follow Institutional and Regulatory Guidelines: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[4]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of this compound in CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mwcog.org [mwcog.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
